Product packaging for Nevirapine quinone methide(Cat. No.:CAS No. 1061160-22-2)

Nevirapine quinone methide

Cat. No.: B12742310
CAS No.: 1061160-22-2
M. Wt: 264.28 g/mol
InChI Key: OBSDFAOEJNYEFX-UHFFFAOYSA-N
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Description

Nevirapine quinone methide is a useful research compound. Its molecular formula is C15H12N4O and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N4O B12742310 Nevirapine quinone methide CAS No. 1061160-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1061160-22-2

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

2-cyclopropyl-7-methylidene-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,8,12,14-hexaen-10-one

InChI

InChI=1S/C15H12N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,1,4-5H2

InChI Key

OBSDFAOEJNYEFX-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CN=C2C1=NC(=O)C3=C(N2C4CC4)N=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Role of CYP Enzymes in Nevirapine Quinone Methide Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical role cytochrome P450 (CYP) enzymes play in the metabolic activation of nevirapine to its reactive quinone methide intermediate. This bioactivation pathway is strongly implicated in the idiosyncratic hepatotoxicity associated with nevirapine therapy.[1][2][3]

Introduction: Nevirapine Metabolism and Toxicity

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1.[4] However, its use is linked to significant incidences of skin rash and severe hepatotoxicity.[2][5] The underlying mechanism for this toxicity is believed to involve the metabolic bioactivation of NVP into reactive metabolites that can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress and immune-mediated adverse reactions.[1][6]

The primary metabolic pathway for NVP involves oxidation by hepatic CYP enzymes to form several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine (12-OH-NVP).[4][7] While hydroxylation is typically a detoxification step, a key bioactivation pathway involves the CYP-mediated oxidation of the 4-methyl group on the aromatic nucleus of nevirapine. This leads to the formation of a highly electrophilic quinone methide intermediate.[1][3][8] This reactive metabolite is considered a principal contributor to NVP-induced liver injury.[2][3][9]

The Central Role of CYP Isoforms in Quinone Methide Formation

Multiple cytochrome P450 enzymes are involved in the metabolism of nevirapine, but specific isoforms are primarily responsible for the formation of the precursors to and the quinone methide itself.

  • Primary Pathway: The formation of the nevirapine quinone methide is a result of CYP-catalyzed dehydrogenation of the aromatic nucleus containing the 4-methyl group.[1]

  • CYP3A4: This is the principal enzyme implicated in the formation of the quinone methide intermediate.[1][3][9] Studies using heterologously expressed recombinant human CYP3A4 have demonstrated its capacity to catalyze this bioactivation step.[1] Incubation of nevirapine with human CYP3A4 leads to covalent binding, indicative of reactive metabolite formation.[3][9]

  • Other Contributing Isoforms: While CYP3A4 is primary, other isoforms like CYP2D6, CYP2C19, and CYP2A6 have been shown to contribute to a lesser extent to the formation of the glutathione (GSH) conjugate of the quinone methide.[1]

  • Role in Hydroxylation: It is also important to note the role of CYPs in forming the major hydroxylated metabolites. CYP3A4 is primarily responsible for forming 2-OH-NVP and 12-OH-NVP, while CYP2B6 exclusively forms 3-OH-NVP.[7][10][11] Both CYP3A4 and CYP2B6 can contribute to the formation of 8-OH-NVP.[7]

The metabolic pathway is illustrated in the diagram below.

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP-Mediated) NVP Nevirapine OH_12 12-Hydroxynevirapine NVP->OH_12 CYP3A4, CYP2D6 OH_2 2-Hydroxynevirapine NVP->OH_2 CYP3A4 OH_3 3-Hydroxynevirapine NVP->OH_3 CYP2B6 QM Quinone Methide (Reactive Electrophile) NVP->QM CYP3A4 (major) CYP2D6, CYP2C19, CYP2A6 (minor) Adducts Protein Adducts (Hepatotoxicity) QM->Adducts GSH_Conj GSH Conjugate (Detoxification) QM->GSH_Conj + GSH caption Metabolic activation of Nevirapine to a reactive quinone methide.

Caption: Metabolic activation of Nevirapine to a reactive quinone methide.

Quantitative Data: Enzyme Kinetics and Inhibition

The formation of the this compound not only poses a risk for toxicity but also acts as a mechanism-based inactivator of the primary metabolizing enzyme, CYP3A4.[1] This time- and concentration-dependent inactivation can have significant implications for drug-drug interactions.[8][12]

ParameterEnzymeValueDescription
KI CYP3A431 µM[1][8]Concentration of nevirapine that gives half the maximal rate of inactivation.
kinact CYP3A40.029 min-1[1][8]The maximal rate of enzyme inactivation at a saturating concentration of the inactivator.
KI (recombinant) CYP3A4168 µM[12]Inactivation constant determined using recombinant CYP3A4.
kinact (recombinant) CYP3A40.148 min-1[12]Maximal inactivation rate determined using recombinant CYP3A4.
IC50 (0 min preincubation) CYP3A423.9 ± 2.0 µM[12]Concentration causing 50% inhibition of CYP3A4 activity (midazolam hydroxylation) without preincubation.
IC50 (30 min preincubation) CYP3A411.3 ± 1.9 µM[12]Concentration causing 50% inhibition of CYP3A4 activity after 30 min preincubation, showing time-dependency.

Experimental Protocols

The study of nevirapine bioactivation relies on a combination of in vitro techniques using human liver microsomes (HLMs), recombinant CYP enzymes, and advanced analytical methods.

This protocol is designed to detect and identify reactive electrophilic metabolites by trapping them with a nucleophile, typically glutathione (GSH).

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:

    • Pooled human liver microsomes (HLMs) (e.g., 1 mg/mL protein concentration) or recombinant human CYP enzyme (e.g., 100 pmol/mL).[12]

    • Nevirapine (e.g., 50-100 µM).

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • Magnesium chloride (MgCl2, 3 mM).

    • Reduced L-glutathione (GSH, 1 mM).[12]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.[13]

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (1:1 or 2:1 volume ratio).[13]

  • Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.[13]

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][14] The LC-MS/MS is used to detect the mass of the parent drug plus the mass of glutathione, confirming the formation of a GSH-conjugate of the reactive metabolite.

This assay determines if a compound is a time-dependent inhibitor of a CYP enzyme.

  • Prepare Two Sets of Incubations:

    • Set 1 (0-minute pre-incubation): Contains nevirapine (various concentrations), the NADPH-regenerating system, and human liver microsomes (or recombinant CYP3A4).

    • Set 2 (30-minute pre-incubation): Contains nevirapine and microsomes, pre-incubated for 30 minutes at 37°C before the addition of the NADPH-regenerating system.[12]

  • Initiate Probe Substrate Metabolism: After the respective pre-incubation times, add a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) to all tubes and incubate for a short period (e.g., 5-10 minutes).

  • Terminate and Process: Terminate the reactions with a quenching solvent, centrifuge, and collect the supernatant as described in the trapping protocol.

  • Analyze and Calculate: Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxy-midazolam).[12] Calculate the IC50 value for each set. A significant decrease in the IC50 value after pre-incubation (an "IC50 shift") indicates mechanism-based inactivation.

The general workflow for these in vitro experiments is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mix: - Microsomes/CYP Enzyme - Nevirapine - Buffer, MgCl2 - GSH (for trapping) B Pre-incubate at 37°C A->B C Initiate with NADPH-Regenerating System B->C D Incubate at 37°C (e.g., 30-60 min) C->D E Terminate Reaction (e.g., cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Interpretation: Identify Metabolites / Calculate Kinetics G->H caption General workflow for in vitro nevirapine metabolism studies.

Caption: General workflow for in vitro nevirapine metabolism studies.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying nevirapine and its primary metabolites from plasma or microsomal incubations.[14][15][16] A typical setup involves a C18 column with a gradient or isocratic mobile phase (e.g., acetonitrile and a buffer) and UV detection around 220-260 nm.[15][16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific detection of nevirapine metabolites, especially for identifying reactive metabolite adducts like GSH conjugates.[14][17][18] The method uses multiple reaction monitoring (MRM) to selectively detect the parent ion and a specific fragment ion for each analyte, providing high specificity and quantification at low concentrations.[18]

Conclusion and Implications for Drug Development

The bioactivation of nevirapine to a quinone methide, primarily by CYP3A4, is a critical event in its potential to cause hepatotoxicity. This reactive intermediate can lead to the formation of protein adducts and cause mechanism-based inactivation of CYP3A4, creating a risk for both direct toxicity and drug-drug interactions.

For drug development professionals, understanding this pathway is essential.

  • Screening: Early-stage screening of new drug candidates should include assays to detect the potential for quinone methide formation and mechanism-based CYP inactivation.

  • Structural Modification: Medicinal chemistry efforts can focus on designing analogues that block or reduce metabolism at the 4-methyl position, potentially mitigating toxicity. For instance, replacing the methyl hydrogens with deuterium has been explored to alter this metabolic pathway.[2]

  • Risk Assessment: A thorough characterization of the CYP isoforms involved in a drug's metabolism and bioactivation is fundamental for predicting and managing potential adverse reactions and drug interactions in the clinical setting.

References

An In-depth Technical Guide on the Covalent Binding of Nevirapine Quinone Methide to Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infections. However, its clinical use is hampered by a significant risk of severe hepatotoxicity.[1][2] Growing evidence indicates that this liver injury is not caused by the parent drug itself, but by a reactive metabolite formed during its biotransformation in the liver.[3][4] This guide provides a detailed examination of the metabolic activation of nevirapine to a quinone methide intermediate, its subsequent covalent binding to hepatic proteins, and the experimental methodologies used to investigate these processes. The central hypothesis is that the formation of this electrophilic quinone methide is a key initiating event in nevirapine-induced hepatotoxicity.[3][5]

Metabolic Bioactivation of Nevirapine

The hepatotoxicity of nevirapine is intrinsically linked to its metabolism by the cytochrome P450 (CYP) enzyme system within hepatocytes.[6] The primary pathway implicated in the formation of a reactive metabolite involves the oxidation of the 12-methyl group on the nevirapine molecule.[1][7]

This process, primarily catalyzed by CYP3A4 and to a lesser extent by other isoforms like CYP2D6, generates a transient, highly electrophilic quinone methide .[3][8] This intermediate is not a stable end-product but a reactive species poised to react with cellular nucleophiles. Evidence strongly suggests that this quinone methide is the primary species responsible for the covalent binding observed in the liver, as opposed to other potential reactive intermediates like epoxides or metabolites from the 12-hydroxy-nevirapine pathway, which is more associated with skin rash.[1][5][9]

The bioactivation sequence involves an initial P450-catalyzed dehydrogenation to form the electrophilic quinone methide intermediate.[3] This reactive species can then be detoxified through conjugation with glutathione (GSH) or it can covalently bind to cellular macromolecules, such as proteins.[3][10]

G cluster_0 Hepatocyte NVP Nevirapine (NVP) QM Nevirapine Quinone Methide (Reactive Electrophile) NVP->QM CYP3A4, CYP2D6 OH_NVP 12-Hydroxy-NVP NVP->OH_NVP CYP3A4 Adducts Protein Adducts QM->Adducts Covalent Binding to Hepatocyte Proteins Detox GSH Conjugate (Detoxification) QM->Detox Glutathione Conjugation T Toxicity Adducts->T Hepatotoxicity (Immune-mediated response, cellular stress)

Figure 1: Bioactivation pathway of Nevirapine in hepatocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to nevirapine's metabolic activation and associated toxicity.

Table 1: Enzyme Kinetics and Inhibition

Parameter Enzyme Value Reference(s)
KI (Inactivation constant) Human CYP3A4 31 µM [3][8]
kinact (Maximal inactivation rate) Human CYP3A4 0.029 min-1 [3][8]
IC50 (HIV Reverse Transcriptase) Nevirapine 0.540 µM [7][8]

| IC50 (HIV Reverse Transcriptase) | 12-d3-Nevirapine | 0.910 µM |[7][8] |

This data highlights the quinone methide as a mechanism-based inactivator of CYP3A4, the primary enzyme responsible for its formation.

Table 2: Incidence of Nevirapine-Induced Hepatotoxicity

Patient Population Nevirapine Course Grade 1-2 Hepatotoxicity Grade 3-4 Hepatotoxicity Reference(s)
General Patients Standard Therapy 4% - 20% (ALT >5x ULN) 1% - 5% (Symptomatic) [11]
Non-HIV-infected Long-course (≥5 days) 5.30% 13.25% [12]

| HIV-infected Pregnant Women | Long-course (≥5 days) | 7.04% | 4.39% |[12] |

These figures underscore the clinical significance of nevirapine hepatotoxicity, particularly with longer durations of therapy.

Experimental Protocols & Methodologies

The elucidation of the role of nevirapine quinone methide in hepatotoxicity has relied on a combination of in vitro and in vivo experimental models.

  • Protocol: Incubations with Microsomes or Supersomes

    • Preparation: Human liver microsomes (HLMs) or recombinant human CYP enzymes (Supersomes, e.g., CYP3A4) are prepared in a phosphate buffer.[1][8]

    • Incubation: Nevirapine (at varying concentrations) is added to the microsomal/supersomal suspension.

    • Initiation: The reaction is initiated by the addition of an NADPH-regenerating system to fuel the CYP450 enzymes.[3]

    • Trapping (Optional): Reduced glutathione (GSH) is often included to "trap" the reactive quinone methide, forming a stable NVP-GSH conjugate.[3][8]

    • Analysis: The incubation mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites, including the NVP-GSH conjugate.[3] Covalent binding to microsomal proteins is assessed by immunoblotting.[1]

  • Protocol: Immunoblotting for Protein Adducts

    • Sample Preparation: Proteins from microsomal incubations or liver homogenates from NVP-treated animals are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Probing: The membrane is incubated with a primary antibody specifically raised against nevirapine (anti-NVP antiserum). This antibody recognizes the NVP moiety that is covalently attached to proteins.[1]

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

    • Visualization: A chemiluminescent substrate is added, which produces light in the presence of the enzyme, allowing for the visualization of protein bands that have been covalently modified by nevirapine. The major adducted protein typically appears at a mass of approximately 55 kDa.[5][13]

  • Protocol: Mass Spectrometry for Adduct Identification

    • Protein Isolation: Proteins of interest (e.g., Human Serum Albumin, Hemoglobin, or specific microsomal bands) are isolated after incubation with nevirapine or a surrogate electrophile.[14][15]

    • Digestion: The isolated proteins are enzymatically digested into smaller peptides using an enzyme like trypsin.[15]

    • Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-ESI-MS/MS or MALDI-TOF-TOF-MS).[14][16]

    • Identification: By comparing the mass spectra of digests from modified and unmodified proteins, peptides with a mass shift corresponding to the addition of nevirapine can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these modified peptides, allowing for the precise identification of the specific amino acid residue (e.g., cysteine, lysine, tryptophan) that has been adducted.[14][15][16]

G cluster_workflow Experimental Workflow: Adduct Identification start Incubate NVP with Hepatic Microsomes or Hepatocytes sds Protein Separation (SDS-PAGE) start->sds digest In-gel Tryptic Digestion sds->digest lcms LC-MS/MS Analysis digest->lcms identify Identify NVP-Peptide Adducts and Modification Sites lcms->identify

Figure 2: Workflow for mass spectrometry-based adduct identification.
  • Protocol: Animal Treatment and Analysis

    • Animal Models: Female Brown Norway rats or C57BL/6 mice are commonly used.[1]

    • Dosing: Animals are treated with nevirapine (e.g., 150 mg/kg/day) for a specified period (e.g., 8 days).[1]

    • Sample Collection: At the end of the treatment period, liver tissue and blood are collected.

    • Analysis:

      • Covalent Binding: Liver tissue is homogenized, and proteins are analyzed for covalent binding via immunoblotting as described above.[1]

      • Hepatotoxicity: Blood plasma is analyzed for markers of liver injury, such as elevated alanine transaminase (ALT) levels.[1][13]

      • Histology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E) to examine for signs of necrosis or inflammation.[1]

Pathophysiological Consequences and Signaling

The covalent binding of the this compound to hepatocyte proteins is considered a critical initiating event for the subsequent liver injury.[1] While direct cytotoxicity from the disruption of protein function may play a role, the prevailing mechanism for nevirapine hepatotoxicity is believed to be immunoallergic.[2][11][17]

The proposed sequence of events is as follows:

  • Haptenation: The this compound acts as a hapten, covalently modifying cellular proteins. These modified proteins are now recognized as "non-self" by the immune system.

  • Immune Activation: Antigen-presenting cells (APCs) process and present these neoantigens to T-lymphocytes, triggering an adaptive immune response.

  • Inflammatory Cascade: The activated immune cells release pro-inflammatory cytokines, leading to the recruitment of other immune cells to the liver.

  • Hepatocellular Damage: The resulting inflammatory infiltrate and cytotoxic T-cell activity lead to hepatocyte apoptosis and necrosis, manifesting as clinically apparent liver injury.[2][17]

Covalent binding is therefore thought to be a necessary, but not always sufficient, step for inducing liver injury, which requires a subsequent, and likely patient-specific, immune response.[1]

G cluster_pathway Proposed Pathway from Covalent Binding to Hepatotoxicity QM NVP Quinone Methide Adducts Formation of NVP-Protein Adducts (Neoantigens) QM->Adducts APC Uptake & Processing by Antigen Presenting Cells (APCs) Adducts->APC Haptenation TCell T-Cell Activation & Proliferation APC->TCell Antigen Presentation Cytokines Release of Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) TCell->Cytokines Necrosis Hepatocyte Necrosis & Apoptosis TCell->Necrosis Direct Cytotoxicity Inflammation Recruitment of Inflammatory Cells Cytokines->Inflammation Inflammation->Necrosis

Figure 3: Proposed immune-mediated pathway to hepatotoxicity.

Conclusion and Implications

The bioactivation of nevirapine to a reactive quinone methide and its subsequent covalent binding to hepatocyte proteins are strongly implicated as the molecular initiating events in nevirapine-induced liver injury.[1][5][13] The data compellingly show that this pathway, mediated primarily by CYP3A4, leads to the formation of protein adducts that can trigger a destructive, immune-mediated response.

For drug development professionals, these findings highlight the critical importance of assessing metabolic activation pathways early in the discovery process. Strategies to mitigate this risk could include designing analogues that block or attenuate metabolism at the 12-methyl position, such as through deuteration, although this approach may have other unforeseen consequences.[7][8] For researchers and clinicians, understanding this mechanism provides a rationale for monitoring patients for signs of liver injury and underscores the potential for developing biomarkers, such as circulating protein adducts, to identify individuals at higher risk.

References

Structural Characterization of Nevirapine Quinone Methide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is associated with idiosyncratic hepatotoxicity, which is strongly linked to its metabolic activation into a reactive quinone methide intermediate. This electrophilic species readily forms covalent adducts with cellular nucleophiles, particularly proteins, and its formation is considered a critical step in initiating liver injury. Due to its inherent instability, the direct structural characterization of the Nevirapine quinone methide is challenging. Consequently, its structural elucidation relies heavily on the synthesis and analysis of stable surrogate electrophiles and the trapping and characterization of its adducts with nucleophiles such as glutathione. This technical guide provides a comprehensive overview of the structural characterization of the this compound, focusing on the analytical techniques and experimental protocols employed to identify and quantify its adducts.

Metabolic Bioactivation of Nevirapine to Quinone Methide

Nevirapine undergoes bioactivation primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved. The metabolic pathway leading to the formation of the reactive quinone methide involves the oxidation of the 4-methyl group on the pyridino ring of Nevirapine. This process is believed to proceed through a P450-generated free radical intermediate, which then loses a hydrogen atom to form the electrophilic quinone methide.[1] This reactive intermediate is a key contributor to the covalent binding of Nevirapine to hepatic proteins.[1][2]

The detoxification of the this compound can occur through conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can be further metabolized to mercapturic acid derivatives, which are then excreted.

Nevirapine_Metabolism Nevirapine Nevirapine QuinoneMethide This compound (Reactive Intermediate) Nevirapine->QuinoneMethide CYP3A4 Mediated Oxidation ProteinAdducts Covalent Protein Adducts QuinoneMethide->ProteinAdducts Nucleophilic Attack by Proteins GSH_Adduct Glutathione Conjugate QuinoneMethide->GSH_Adduct Glutathione Conjugation (Detoxification) Hepatotoxicity Hepatotoxicity ProteinAdducts->Hepatotoxicity Leads to Mercapturate Mercapturic Acid Derivative GSH_Adduct->Mercapturate Further Metabolism

Figure 1: Metabolic activation of Nevirapine to its reactive quinone methide and subsequent pathways.

Structural Characterization Techniques and Data

Direct characterization of the transient this compound is not feasible. Therefore, its structure is inferred from the detailed analysis of its stable adducts formed with trapping agents like glutathione and N-acetylcysteine (NAC).

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and identifying this compound adducts in biological matrices. Electrospray ionization (ESI) in positive ion mode is typically employed.

Table 1: Mass Spectrometric Data for Nevirapine-Thiol Adducts

AdductPrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
Nevirapine-Glutathione572.2443.1, 266.1[3]
Nevirapine-N-acetylcysteine428.1266.1, 299.1[1]

Note: The fragmentation patterns typically involve the loss of the glutamyl moiety from the glutathione conjugate and the loss of the N-acetylcysteine moiety, leading to a common fragment ion corresponding to the protonated Nevirapine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural elucidation of the isolated adducts. Due to the challenges in obtaining sufficient quantities of metabolites from in vivo sources, studies often rely on adducts generated in vitro or through chemical synthesis using surrogate electrophiles like 12-mesyloxy-nevirapine.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Nevirapine-Mercapturate (NVP-M2) in CD₃OD

ProtonChemical Shift (ppm)
H-27.98
H-37.18
H-78.35
H-87.25
H-107.05
H-12 (CH₂)4.25
Cyclopropyl-H0.4-1.2
NAC-αCH4.55
NAC-βCH₂3.15, 2.95
NAC-COCH₃2.01

Data extrapolated from published spectra and assignments for the major mercapturate adduct formed from the quinone methide.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to generate the this compound and trap it with glutathione.

Materials:

  • Human liver microsomes (HLM)

  • Nevirapine

  • Glutathione (GSH)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a stock solution of Nevirapine in methanol or DMSO.

  • In a microcentrifuge tube, combine HLM (final concentration 0.5-1.0 mg/mL), Nevirapine (final concentration 10-50 µM), and GSH (final concentration 1-5 mM) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation and Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate NVP Nevirapine NVP->Incubate GSH Glutathione (Trapping Agent) GSH->Incubate NADPH NADPH Generating System NADPH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2: Experimental workflow for the in vitro generation and trapping of this compound adducts.
Synthesis of 12-mesyloxy-nevirapine (Surrogate Electrophile)

Due to the instability of the quinone methide, a more stable surrogate electrophile, 12-mesyloxy-nevirapine, is often synthesized to study adduct formation.

Materials:

  • 12-hydroxy-nevirapine

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 12-hydroxy-nevirapine in anhydrous DCM and cool to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add methanesulfonyl chloride dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 12-mesyloxy-nevirapine.

Surrogate_Logic NVP_QM This compound (Unstable) Adduct_A Adduct A NVP_QM->Adduct_A Reacts with Surrogate 12-mesyloxy-nevirapine (Stable Surrogate) Adduct_B Adduct B Surrogate->Adduct_B Reacts with Nucleophile Nucleophile (e.g., GSH, Amino Acid) Nucleophile->Adduct_A Nucleophile->Adduct_B Characterization Structural Characterization (NMR, MS) Adduct_B->Characterization Characterized Characterization->Adduct_A Infers Structure of

Figure 3: Logical relationship illustrating the use of a stable surrogate electrophile for adduct characterization.

Conclusion

The structural characterization of the this compound is a multifaceted process that circumvents the challenges of its inherent reactivity. By employing a combination of in vitro metabolic generation, trapping with nucleophiles, and the use of stable synthetic surrogates, a comprehensive structural understanding of its adducts has been achieved. The data overwhelmingly points to the formation of a thioether linkage at the exocyclic methylene (C-12) position of the Nevirapine core. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the bioactivation of Nevirapine and other compounds with similar structural motifs, ultimately contributing to the development of safer therapeutic agents.

References

The Discovery of Nevirapine Quinone Methide: A Reactive Intermediate in Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1, has been associated with significant instances of hepatotoxicity and skin rash. The underlying mechanisms of these adverse drug reactions are complex, but a growing body of evidence points to the metabolic activation of Nevirapine into a reactive intermediate. This technical guide delves into the pivotal discovery and characterization of Nevirapine quinone methide, a highly reactive species implicated in the covalent binding to cellular macromolecules and subsequent toxicity. We will explore the enzymatic pathways leading to its formation, the experimental evidence for its existence, and the methodologies employed to trap and identify this transient intermediate.

Introduction

The idiosyncratic nature of Nevirapine-induced toxicity has long suggested the involvement of reactive metabolites. While several oxidative metabolites of Nevirapine are known, the formation of an electrophilic intermediate capable of adducting with cellular nucleophiles has been a key area of investigation. This guide focuses on the compelling evidence that identifies a quinone methide, generated through the oxidation of the 4-methyl group of Nevirapine, as a primary culprit in the bioactivation pathway leading to potential toxicity. Understanding the formation and reactivity of this intermediate is crucial for the development of safer antiretroviral therapies.

Bioactivation Pathway of Nevirapine to Quinone Methide

The metabolic activation of Nevirapine to its quinone methide intermediate is primarily a cytochrome P450-mediated process. The proposed pathway involves the following key steps:

  • Oxidation of the 4-methyl group: Cytochrome P450 enzymes, predominantly CYP3A4, catalyze the initial oxidation of the methyl group on the pyridine ring of Nevirapine.[1]

  • Formation of a benzylic radical: This oxidation proceeds via the formation of a benzylic free radical intermediate.

  • Loss of a hydrogen atom: The radical can then lose a hydrogen atom to form the electrophilic quinone methide.[2]

This reactive intermediate is highly susceptible to nucleophilic attack, leading to the formation of covalent adducts with cellular macromolecules such as proteins and glutathione (GSH).[1][3]

Nevirapine_Bioactivation cluster_0 Metabolic Activation cluster_1 Detoxification / Adduct Formation NVP Nevirapine Radical Benzylic Radical Intermediate NVP->Radical CYP3A4 Oxidation (-e-, -H+) QM Quinone Methide (Reactive Intermediate) Radical->QM Loss of H atom GSH_Adduct GSH Conjugate QM->GSH_Adduct Nucleophilic Attack Protein_Adducts Protein Adducts (Toxicity) QM->Protein_Adducts Covalent Binding GSH Glutathione (GSH) Proteins Cellular Proteins

Figure 1: Proposed bioactivation pathway of Nevirapine to a reactive quinone methide intermediate.

Experimental Evidence and Methodologies

The transient and highly reactive nature of the this compound makes its direct detection challenging. Therefore, its existence has been primarily inferred through trapping experiments and the characterization of its stable adducts.

Trapping with Glutathione (GSH)

A key piece of evidence for the formation of the quinone methide is its trapping with the nucleophile glutathione (GSH).

Experimental Protocol: In Vitro Trapping in Human Liver Microsomes

  • Incubation Mixture: Incubations were performed containing Nevirapine, human liver microsomes (HLMs), an NADPH-generating system (to support CYP450 activity), and glutathione (GSH) as a trapping agent.[1]

  • Reaction Conditions: The mixture is typically incubated at 37°C.

  • Analysis: The formation of the Nevirapine-GSH conjugate is monitored and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The detection of a conjugate with a mass corresponding to the addition of GSH to Nevirapine provides strong evidence for the formation of an electrophilic intermediate.[1]

Trapping_Workflow cluster_incubation Incubation cluster_analysis Analysis A Nevirapine E Incubate at 37°C A->E B Human Liver Microsomes (HLMs) B->E C NADPH-generating system C->E D Glutathione (GSH) D->E F Quench Reaction E->F G LC-MS/MS Analysis F->G H Identify Nevirapine-GSH Conjugate G->H

Figure 2: Experimental workflow for trapping the this compound with glutathione.

Isotope Effect Studies

Further evidence comes from studies using a deuterated analog of Nevirapine where the hydrogens on the methyl group are replaced with deuterium (d3-Nevirapine).

  • Observation: A significant decrease in the formation of covalent binding and the GSH conjugate is observed with d3-Nevirapine compared to the parent compound.[4][5]

  • Interpretation: This kinetic isotope effect indicates that the cleavage of a C-H bond at the methyl group is a rate-determining step in the formation of the reactive intermediate, which is consistent with the quinone methide hypothesis.

Inactivation of CYP3A4

The reactive quinone methide intermediate has been shown to be a mechanism-based inactivator of CYP3A4.[1]

Experimental Protocol: CYP3A4 Inactivation Assay

  • Pre-incubation: Recombinant human CYP3A4 is pre-incubated with Nevirapine in the presence of an NADPH-generating system for various time points.

  • Activity Measurement: The residual activity of CYP3A4 is then measured using a probe substrate (e.g., testosterone or midazolam).

  • Data Analysis: The inactivation parameters, K_I (concentration required for half-maximal inactivation) and k_inact (maximal rate of inactivation), are determined by plotting the observed inactivation rate constant against the concentration of Nevirapine.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the metabolic activation of Nevirapine.

Table 1: Inactivation Parameters of CYP3A4 by this compound [1]

ParameterValue
K_I31 µM
k_inact0.029 min⁻¹

Table 2: Relative Covalent Binding of Nevirapine and its Analogs [4][5]

CompoundRelative Covalent Binding
NevirapineHigh
d3-NevirapineMarkedly Decreased
12-hydroxy-NevirapineMuch Less than Nevirapine

Implications for Drug Development

The discovery of the this compound as a key reactive intermediate has significant implications for drug development:

  • Structure-Toxicity Relationships: It highlights the importance of the 4-methyl group in the bioactivation of Nevirapine. Modifying this position could lead to the design of safer analogs.

  • Predictive Toxicology: Understanding the enzymatic pathways involved allows for the development of in vitro screening assays to predict the potential for bioactivation of new drug candidates.

  • Clinical Monitoring: While not yet standard practice, monitoring for the formation of Nevirapine-GSH conjugates in patients could potentially serve as a biomarker for the risk of developing adverse reactions.

Conclusion

The identification of this compound as a reactive intermediate represents a significant advancement in our understanding of the mechanisms underlying Nevirapine-induced toxicity. The evidence, gathered from trapping experiments, isotope effect studies, and enzyme inactivation assays, strongly supports its role in the covalent modification of cellular macromolecules. This knowledge is instrumental for the rational design of safer antiretroviral drugs and for the development of improved strategies for predicting and mitigating adverse drug reactions. Further research into the specific protein targets of the quinone methide and the downstream immunological events will continue to be a critical area of investigation.

References

The Role of Nevirapine Quinone Methide in Idiosyncratic Drug Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a valuable component of antiretroviral therapy. However, its use is associated with a significant risk of idiosyncratic drug reactions (IDRs), primarily manifesting as skin rash and hepatotoxicity.[1][2] A substantial body of evidence points to the bioactivation of nevirapine into a reactive quinone methide intermediate as a key initiating event in the pathogenesis of these adverse reactions.[1][3] This technical guide provides an in-depth analysis of the role of nevirapine quinone methide in IDRs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical molecular pathways involved.

Introduction to Nevirapine-Induced Idiosyncratic Drug Reactions

Idiosyncratic drug reactions to nevirapine are a significant clinical concern, with skin rashes occurring in approximately 9% of patients and hepatotoxicity in about 6%.[1] These reactions are unpredictable and not directly related to the pharmacological action of the drug. The leading hypothesis for the mechanism of these IDRs involves the metabolic activation of nevirapine to a chemically reactive metabolite that can covalently bind to cellular macromolecules, acting as a hapten and initiating an immune response.[4]

Metabolic Bioactivation of Nevirapine to a Quinone Methide

The primary route of nevirapine metabolism involves oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and to a lesser extent, CYP2B6.[5][6] This process can lead to the formation of several hydroxylated metabolites. A critical bioactivation pathway involves the oxidation of the methyl group on the pyridinone ring, leading to the formation of a highly reactive quinone methide intermediate.[1][3][5] This electrophilic metabolite can readily react with cellular nucleophiles, such as proteins and peptides.[5]

The formation of the quinone methide is considered a pivotal step in initiating nevirapine-associated hepatotoxicity.[3] In contrast, the development of skin rash is more closely linked to the formation of the 12-hydroxy metabolite of nevirapine, which can be further metabolized in the skin to a reactive species, likely a sulfate conjugate that can also lead to the formation of a quinone methide.[2][7][8]

Quantitative Data on Nevirapine Metabolism and Toxicity

The following tables summarize key quantitative data related to nevirapine metabolism, its interaction with CYP enzymes, and its effects in experimental models.

ParameterValueSpecies/SystemReference
CYP3A4 Inactivation Kinetics by this compound
KI (inactivation constant)31 µMHuman Liver Microsomes[3]
kinact (maximal rate of inactivation)0.029 min-1Human Liver Microsomes[3]
HIV Reverse Transcriptase Inhibition
Nevirapine IC500.540 µMIn vitro[2][3]
12-hydroxy-nevirapine IC5026.5 µMIn vitro[2][3]
Animal Model Data (Brown Norway Rats)
Onset of red earsDay 7-10Female[9]
Onset of skin rash~ Day 21Female[5][9]
Animal Model Data (Mice)
ALT increase in Cbl-b–/– mice>200 U/LMale[1][10]

Experimental Protocols

Detailed methodologies are crucial for the investigation of nevirapine-induced IDRs. Below are outlines of key experimental protocols.

In Vitro Covalent Binding Studies

Objective: To determine the extent of covalent binding of nevirapine's reactive metabolite to proteins in a controlled in vitro system.

Materials:

  • Radiolabeled ([14C] or [3H]) nevirapine

  • Human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP3A4)

  • NADPH regenerating system

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Prepare incubation mixtures containing HLMs or recombinant CYP enzymes, the NADPH regenerating system, and radiolabeled nevirapine in a suitable buffer.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Wash the protein pellet repeatedly with a suitable solvent (e.g., methanol) to remove any non-covalently bound radioactivity.

  • Solubilize the final protein pellet.

  • Quantify the radioactivity in the solubilized protein pellet using liquid scintillation counting.

  • Determine the protein concentration of the pellet to express covalent binding as pmol equivalents of nevirapine bound per mg of protein.

Western Blot Analysis of Nevirapine-Protein Adducts

Objective: To visualize the formation of covalent adducts between nevirapine and specific proteins.

Materials:

  • Proteins from in vitro incubations or in vivo samples

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for nevirapine-adducted proteins

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Separate proteins from the experimental samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-nevirapine antibody overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Lymphocyte Toxicity Assay (LTA)

Objective: To assess the cytotoxicity of nevirapine and its metabolites to peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs

  • Nevirapine and its metabolites (e.g., 12-hydroxy-nevirapine)

  • Microsomal activating system (e.g., murine liver microsomes and NADPH)

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO)

  • Plate reader

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate.

  • Prepare drug solutions of nevirapine and its metabolites at various concentrations.

  • Add the drug solutions to the PBMCs, with and without the microsomal activating system.

  • Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours).

  • Add MTT reagent to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Brown Norway Rat Model of Nevirapine-Induced Skin Rash

Objective: To study the pathogenesis of nevirapine-induced skin rash in an in vivo model.

Materials:

  • Female Brown Norway rats

  • Nevirapine

  • Vehicle for drug administration (e.g., corn oil)

  • Biopsy tools

  • Formalin and paraffin for tissue processing

  • Antibodies for immunohistochemistry (e.g., anti-CD4, anti-CD8, anti-macrophage)

Protocol:

  • Administer nevirapine or vehicle to female Brown Norway rats daily by oral gavage.

  • Monitor the animals daily for clinical signs of skin rash, such as erythema of the ears and the appearance of skin lesions.

  • At specified time points (e.g., day 7, 14, 21), euthanize a subset of animals and collect skin and lymph node samples.

  • Fix the tissue samples in formalin and embed them in paraffin.

  • Perform histological analysis (e.g., H&E staining) to assess the inflammatory infiltrate.

  • Conduct immunohistochemistry using specific antibodies to characterize the immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages) within the skin lesions.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows involved in nevirapine-induced idiosyncratic drug reactions.

Nevirapine Bioactivation and Hapten Formation

Nevirapine_Metabolism Nevirapine Nevirapine CYP3A4 CYP3A4/2B6 Nevirapine->CYP3A4 Oxidation QuinoneMethide Quinone Methide (Reactive Electrophile) CYP3A4->QuinoneMethide Protein Cellular Proteins QuinoneMethide->Protein Covalent Binding Hapten Nevirapine-Protein Adduct (Hapten) Protein->Hapten

Caption: Metabolic activation of nevirapine to a reactive quinone methide and subsequent hapten formation.

MHC Class II Antigen Presentation of Nevirapine-Protein Adducts

MHC_II_Presentation cluster_APC Antigen Presenting Cell (APC) Hapten Nevirapine-Protein Adduct Endosome Endosome Hapten->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Peptides Haptenated Peptides Lysosome->Peptides Proteolysis MHC_II_Peptide MHC II - Peptide Complex Peptides->MHC_II_Peptide Loading MHC_II MHC Class II MHC_II->Lysosome CellSurface Cell Surface MHC_II_Peptide->CellSurface Transport TCR T-Cell Receptor CellSurface->TCR Presentation CD4_T_Cell CD4+ T-Cell TCR->CD4_T_Cell Activation

Caption: MHC class II presentation of haptenated peptides to CD4+ T-cells.

Experimental Workflow for Investigating Nevirapine-Induced Skin Rash in Rats

Rat_Model_Workflow start Start treatment Daily Nevirapine Administration (Female Brown Norway Rats) start->treatment monitoring Daily Clinical Monitoring (Ears, Skin) treatment->monitoring sampling Tissue Sampling (Skin, Lymph Nodes) at Day 7, 14, 21 monitoring->sampling histology Histological Analysis (H&E Staining) sampling->histology ihc Immunohistochemistry (CD4, CD8, Macrophages) sampling->ihc analysis Data Analysis and Interpretation histology->analysis ihc->analysis end End analysis->end

Caption: Workflow for the Brown Norway rat model of nevirapine-induced skin rash.

Conclusion

The formation of a reactive quinone methide metabolite is a critical event in the pathogenesis of nevirapine-induced idiosyncratic drug reactions. This electrophilic species can covalently modify cellular proteins, leading to the formation of haptens that trigger an immune response, particularly involving CD4+ T-cells. The in vitro and in vivo models described in this guide provide valuable tools for further elucidating the complex mechanisms underlying these adverse reactions and for developing strategies to mitigate their risk in the drug development process. A thorough understanding of the metabolic bioactivation pathways and the subsequent immunological events is paramount for the design of safer therapeutic agents.

References

Methodological & Application

Application Note: Mass Spectrometry Analysis of Nevirapine Quinone Methide Adducts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy.[1] Despite its efficacy, NVP is associated with severe idiosyncratic adverse reactions, including hepatotoxicity and skin rashes.[2] These toxicities are believed to be initiated by the metabolic bioactivation of NVP into reactive electrophiles that can covalently bind to cellular macromolecules like proteins and DNA, forming adducts.[2][3]

One key bioactivation pathway involves the oxidation of NVP to 12-hydroxy-NVP, which is then converted to a highly reactive Nevirapine quinone methide (NVP-QM).[1][3] This electrophilic intermediate can react with nucleophilic residues on proteins, leading to the formation of NVP-protein adducts.[3] The detection and quantification of these adducts by mass spectrometry serve as crucial biomarkers for assessing NVP bioactivation, providing insights into the molecular mechanisms of its toxicity.[2][3] This application note provides detailed protocols for the analysis of NVP quinone methide adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioactivation Pathway of Nevirapine to Quinone Methide

The metabolic conversion of Nevirapine to its reactive quinone methide intermediate is a multi-step process primarily occurring in the liver. This pathway is considered a key step in the formation of covalent adducts linked to NVP toxicity.[3][4]

Nevirapine Bioactivation cluster_0 Metabolic Bioactivation cluster_1 Adduct Formation NVP Nevirapine OH_NVP 12-Hydroxy-NVP NVP->OH_NVP CYP450 Sulfoxy_NVP 12-Sulfoxy-NVP OH_NVP->Sulfoxy_NVP SULT QM Nevirapine Quinone Methide Sulfoxy_NVP->QM Dissociation Adducts Protein / DNA Adducts QM->Adducts Covalent Binding (Nucleophilic Attack)

Caption: Bioactivation of Nevirapine to a reactive quinone methide intermediate.

Experimental Protocols

A robust method for analyzing NVP adducts involves the use of LC-MS/MS. The following protocols outline the steps for sample preparation from biological matrices and subsequent instrumental analysis.

Protocol 1: Sample Preparation of Protein Adducts from Human Plasma/Blood

This protocol is adapted from methods used to analyze NVP adducts with hemoglobin in patient samples.[2]

  • Sample Collection: Collect whole blood samples from patients undergoing Nevirapine therapy in tubes containing an anticoagulant (e.g., EDTA).

  • Hemoglobin Isolation:

    • Centrifuge the whole blood to separate plasma and red blood cells (RBCs).

    • Wash the RBC pellet multiple times with cold phosphate-buffered saline (PBS).

    • Lyse the RBCs with cold deionized water to release hemoglobin.

    • Centrifuge at high speed (e.g., 10,000 x g) to pellet cell debris and collect the supernatant containing hemoglobin (hemolysate).

  • Protein Precipitation (for plasma): For analysis of plasma proteins like albumin, precipitate proteins by adding cold acetonitrile to the plasma sample.[5] Vortex and centrifuge to pellet the proteins.

  • Enzymatic Digestion:

    • To the isolated protein solution (e.g., hemolysate), add a denaturing agent if necessary.

    • Perform enzymatic hydrolysis using a protease such as pronase E or trypsin to break down the protein into smaller peptides.[6] This step is crucial for releasing the modified amino acid or small peptide adducts.

    • Incubate the mixture under optimal conditions for the enzyme (e.g., 37°C overnight).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the digested sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove salts and hydrophilic impurities.

    • Elute the NVP-peptide adducts with a high-organic solvent mixture (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial LC mobile phase for injection into the LC-MS/MS system.[7]

Protocol 2: LC-MS/MS Analysis of NVP Adducts

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of NVP adducts.[6][8]

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 150 mm × 2 mm, 3 µm particle size)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 200–500 µL/min[6][9]
Gradient Elution Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 70-95%) over 20-30 minutes.[6][10]
Injection Volume 10–20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification.
Key MRM Transition For parent NVP: m/z 267 -> 226[8] (Adduct transitions must be determined empirically)
Source Temperature 350–500°C
Ion Spray Voltage +4.5 to +5.5 kV[6]

Experimental and Analytical Workflow

The overall process from sample acquisition to data analysis is a multi-step workflow requiring careful execution to ensure accurate and reproducible results.

Analytical Workflow Sample 1. Biological Sample (Patient Blood/Plasma) Isolation 2. Protein Isolation (e.g., Hemoglobin) Sample->Isolation Digestion 3. Enzymatic Digestion (e.g., Pronase E) Isolation->Digestion SPE 4. Solid-Phase Extraction (Cleanup & Concentration) Digestion->SPE LCMS 5. LC-MS/MS Analysis SPE->LCMS Data 6. Data Acquisition (MRM / Full Scan) LCMS->Data Analysis 7. Data Analysis (Adduct Identification & Quantification) Data->Analysis

Caption: Workflow for the analysis of NVP-protein adducts.

Data Presentation

Quantitative analysis is critical for establishing a link between NVP bioactivation and clinical toxicity. The data should be presented clearly to allow for comparison across studies and patient cohorts.

Table 2: Example Quantitative Data of NVP-Hemoglobin Adducts in HIV Patients

This table summarizes findings from a study that quantified NVP adducts on the N-terminal valine of hemoglobin.[2]

Patient CohortNumber of SamplesAdducts DetectedMean Adduct Level (fmol/g of hemoglobin)
HIV Patients on NVP Therapy1312/132.58 ± 0.8

Table 3: Identified Amino Acid Residues Modified by NVP Quinone Methide

Studies using in vitro models with a reactive NVP surrogate (12-mesyloxy-NVP) have identified several amino acid residues on proteins like Human Serum Albumin (HSA), Hemoglobin (Hb), and Histones that are targets for adduction.[3][6]

ProteinModified Amino Acid Residues
HSACysteine, Lysine, Tryptophan, Histidine[6]
HbCysteine, Tryptophan, Serine, N-terminal Valine[6]
HistonesLysine (H2BK47, H4K32), Histidine (H2BH110, H4H76), Serine (H2BS33)[3]

Conclusion

The mass spectrometry-based analysis of this compound adducts is a powerful tool for investigating the mechanisms of NVP-induced toxicity. The protocols described provide a framework for the reliable detection and quantification of these critical biomarkers in biological samples. The identification of specific protein adducts confirms the bioactivation of Nevirapine in humans and offers potential endpoints for monitoring patient risk and developing safer therapeutic strategies.[2][4]

References

Application Notes and Protocols for In Vitro Modeling of Nevirapine Quinone Methide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing in vitro models for studying the formation and reactivity of Nevirapine (NVP) quinone methide, a critical reactive metabolite implicated in the drug's hepatotoxicity. The following sections detail the underlying metabolic pathways, experimental protocols for key assays, and quantitative data derived from relevant studies.

Introduction to Nevirapine Bioactivation

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2B6.[1] One of the key bioactivation pathways involves the oxidation of the methyl group on the pyridinone ring, leading to the formation of a highly reactive quinone methide intermediate.[2][3] This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, which is believed to be a crucial initiating event in NVP-induced liver injury.[2][3][4] Understanding the mechanisms of NVP quinone methide formation and its subsequent cellular interactions is paramount for predicting and mitigating potential drug-induced toxicities.

Metabolic Pathway of Nevirapine to Quinone Methide

The metabolic activation of Nevirapine to its quinone methide is a multi-step process primarily occurring in hepatocytes. The pathway, as elucidated from various in vitro studies, is depicted below.

Caption: Metabolic activation of Nevirapine to a reactive quinone methide.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on Nevirapine, providing insights into its metabolism, cytotoxicity, and enzyme interactions.

Table 1: Nevirapine Metabolism and Covalent Binding

ParameterIn Vitro SystemValueReference
Major Metabolizing EnzymesHuman Liver MicrosomesCYP3A4, CYP2B6[1][4]
Covalent Binding TargetRat and Human Hepatic Microsomes~55 kDa protein (likely P450)[2][3]
Effect of Deuteration (DNVP)In vitro covalent bindingMarked decrease compared to NVP[2][3]

Table 2: Cytotoxicity of Nevirapine in Liver Cell Models

Cell LineAssayConcentration RangeOutcomeReference
HepG2MTS Assay25 - 2000 µMCytotoxicity observed at higher concentrations[4]
HepG2Trypan Blue Exclusionup to 819 µMTime-dependent increase in cell death[5]
Primary Human HepatocytesMTT Assay11.3 - 175.0 µMViability maintained >60% after 48h[6]

Table 3: Enzyme Inhibition and Induction by Nevirapine

EnzymeAssay TypeIn Vitro SystemResultReference
CYP3A4Inhibition (IC50)Recombinant Human CYP3A4IC50 > therapeutic concentrations (Ki = 270 µM)[7]
CYP2B6Induction3D Human Hepatocyte-Like Cells3.7-fold induction after 10 days[4]
CYP3A4Induction3D Human Hepatocyte-Like CellsGene expression increased with NVP treatment[4]
HIV-1 RTInhibition (IC50)Enzyme Assay84 nM[7]

Experimental Protocols

Detailed protocols for key experiments to study the formation and effects of Nevirapine quinone methide are provided below.

Protocol 1: Trapping of this compound with Glutathione (GSH) in Human Liver Microsomes

This protocol describes a method to detect the formation of the reactive this compound by trapping it with the nucleophile glutathione (GSH) and subsequently analyzing the stable GSH-adduct by LC-MS/MS.

Materials:

  • Nevirapine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Reduced Glutathione (GSH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 1 mg/mL Human Liver Microsomes

    • 10 mM Glutathione (GSH)

    • 1 µM Nevirapine (from a stock solution in DMSO or methanol)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A negative control should be prepared without the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and analyze for the presence of the NVP-GSH conjugate using a validated LC-MS/MS method.

Trapping_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis prep Prepare Incubation Mix (HLMs, NVP, GSH, Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C for 60 min initiate->incubate terminate Terminate with Acetonitrile/TFA incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for trapping this compound with GSH.

Protocol 2: Covalent Binding Assay using Radiolabeled Nevirapine

This protocol outlines a method to quantify the extent of covalent binding of Nevirapine metabolites to microsomal proteins using a radiolabeled form of the drug.

Materials:

  • [¹⁴C]-Nevirapine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Methanol

  • Liquid scintillation counter and cocktail

Procedure:

  • Incubation: Perform the incubation as described in Protocol 1, substituting [¹⁴C]-Nevirapine for unlabeled Nevirapine.

  • Protein Precipitation: After incubation, precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Washing: Centrifuge the mixture and discard the supernatant. Wash the protein pellet repeatedly with methanol to remove any non-covalently bound radioactivity.

  • Solubilization: Solubilize the final protein pellet in a suitable solvent (e.g., 1N NaOH or a tissue solubilizer).

  • Quantification:

    • Determine the protein concentration of an aliquot of the solubilized pellet using a standard protein assay (e.g., BCA assay).

    • Measure the radioactivity in another aliquot by adding it to a liquid scintillation cocktail and counting in a liquid scintillation counter.

  • Calculation: Calculate the covalent binding as pmol equivalents of [¹⁴C]-Nevirapine bound per mg of microsomal protein.

Protocol 3: Cytotoxicity Assessment in HepG2 Cells

This protocol describes a method to evaluate the cytotoxicity of Nevirapine, which can be an indirect measure of the formation of reactive metabolites, using the MTS assay.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Nevirapine

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of Nevirapine in cell culture medium. Remove the old medium from the cells and add 100 µL of the Nevirapine dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration of Nevirapine that causes 50% inhibition of cell viability).

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTS Assay cluster_readout Data Analysis seed Seed HepG2 Cells in 96-well Plate treat Treat Cells with Nevirapine Dilutions seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mts Add MTS Reagent incubate_treat->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Measure Absorbance at 490 nm incubate_mts->read analyze_data Calculate % Viability and IC50 read->analyze_data

Caption: Workflow for assessing Nevirapine cytotoxicity using the MTS assay.

Conclusion

The in vitro models and protocols described provide a robust framework for investigating the bioactivation of Nevirapine to its reactive quinone methide metabolite. By employing techniques such as reactive metabolite trapping, covalent binding assays, and cytotoxicity assessments, researchers can gain valuable insights into the mechanisms of Nevirapine-induced hepatotoxicity. This knowledge is essential for the development of safer drug candidates and for establishing a comprehensive risk assessment of new chemical entities in the drug discovery pipeline.

References

Application Notes and Protocols for Quantifying Nevirapine Quinone Methide-Protein Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor, is a widely used antiretroviral medication. However, its use has been associated with adverse drug reactions, including hepatotoxicity and skin rash.[1][2][3][4] Evidence suggests that these toxicities may be linked to the bioactivation of NVP into reactive metabolites that can form covalent adducts with proteins.[2][3][4][5] Specifically, the formation of a quinone methide intermediate, derived from the 12-hydroxy-NVP metabolite, is a key step in this process.[3][5][6][7] The quantification of these Nevirapine quinone methide-protein adducts serves as a critical biomarker for assessing the bioactivation of the drug and understanding its potential for toxicity.[2][3][4]

These application notes provide detailed protocols for the quantification of NVP-protein adducts, primarily focusing on mass spectrometry-based methods. The protocols are designed for researchers in drug metabolism, toxicology, and clinical pharmacology.

Bioactivation Pathway of Nevirapine

Nevirapine undergoes metabolic activation, primarily through cytochrome P450-mediated oxidation, to form 12-hydroxy-NVP.[3][5] This metabolite can then be further metabolized via Phase II conjugation, such as sulfation, to form a reactive electrophile, 12-sulfoxy-NVP.[3][5][7] This intermediate, or the subsequently formed quinone methide, can then covalently bind to nucleophilic residues on proteins, forming stable adducts.[3][5][7]

Nevirapine Bioactivation NVP Nevirapine 12_OH_NVP 12-Hydroxy-NVP NVP->12_OH_NVP CYP450 Reactive_Metabolite Nevirapine Quinone Methide 12_OH_NVP->Reactive_Metabolite Phase II Activation (e.g., Sulfation) Protein_Adduct Protein Adducts Reactive_Metabolite->Protein_Adduct Covalent Binding Toxicity Potential Toxicity (Hepatotoxicity, Skin Rash) Protein_Adduct->Toxicity

Caption: Bioactivation of Nevirapine to a reactive quinone methide and subsequent protein adduct formation.

Quantitative Data Summary

The following table summarizes quantitative data for Nevirapine-protein adducts found in human samples. This data is critical for establishing baseline levels and understanding the extent of bioactivation in patients.

Protein TargetAdduct LocationAdduct Level (fmol/g of protein)Analytical MethodReference
HemoglobinN-terminal Valine2.58 ± 0.8LC-ESI-MS/MS[2]
Human Serum Albumin (HSA)Histidine-146Detected in patientsMass Spectrometry[1]

Experimental Protocols

Protocol 1: Quantification of NVP-Hemoglobin Adducts in Human Blood

This protocol details the analysis of NVP adducts with the N-terminal valine of hemoglobin using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[2]

1. Sample Collection and Preparation:

  • Collect whole blood samples from patients undergoing Nevirapine therapy.

  • Isolate red blood cells by centrifugation and lyse them to release hemoglobin.

  • Quantify the hemoglobin concentration using a standard assay.

2. N-alkyl Edman Procedure for Adduct Cleavage:

  • This procedure specifically detaches the N-terminal valine adducts.

  • Detailed steps for this procedure can be adapted from established methods for hemoglobin adduct analysis.

3. LC-ESI-MS/MS Analysis:

  • Chromatography:

    • Use a suitable C18 column for separation.
    • Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8][9]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ionization mode.
    • Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for the NVP-valine adduct.
    • Characterize the adduct based on its retention time and mass spectrometric fragmentation pattern in comparison with synthetically prepared standards.[2]

4. Quantification:

  • Generate a standard curve using a synthetic NVP-valine adduct standard.

  • Calculate the concentration of the adduct in the patient samples by interpolating their response against the standard curve.

  • Express the final adduct levels as fmol per gram of hemoglobin.[2]

Experimental_Workflow_Hb cluster_SamplePrep Sample Preparation cluster_AdductCleavage Adduct Cleavage cluster_Analysis Analysis Blood_Sample Whole Blood Sample Hb_Isolation Hemoglobin Isolation Blood_Sample->Hb_Isolation Edman_Degradation N-alkyl Edman Degradation Hb_Isolation->Edman_Degradation LC_MS LC-ESI-MS/MS Edman_Degradation->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Workflow for the quantification of NVP-Hemoglobin adducts.

Protocol 2: Identification of NVP-HSA Adducts in Human Serum

This protocol outlines the methodology for identifying NVP adducts with Human Serum Albumin (HSA) from patient serum samples.[1]

1. HSA Isolation:

  • Isolate HSA from serum samples of patients receiving Nevirapine therapy using affinity chromatography or other protein purification methods.

2. In-solution Tryptic Digestion:

  • Denature the isolated HSA using urea.

  • Reduce the disulfide bonds with dithiothreitol (DTT).

  • Alkylate the cysteine residues with iodoacetamide.

  • Digest the protein into smaller peptides using trypsin overnight at 37°C.

3. LC-MS/MS Analysis of Peptides:

  • Chromatography:

    • Separate the tryptic peptides using a nano-LC system with a C18 column.
    • Apply a gradient of acetonitrile in 0.1% formic acid to elute the peptides.

  • Mass Spectrometry:

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
    • Operate in data-dependent acquisition mode to acquire both MS and MS/MS spectra.
    • The MS/MS spectra will provide fragmentation patterns of the peptides.

4. Data Analysis:

  • Use database searching software (e.g., Mascot, Sequest) to identify the peptide sequences from the MS/MS data.

  • Search for modifications on specific amino acid residues (e.g., histidine, cysteine) corresponding to the mass of the NVP adduct.[1]

  • The identification of a peptide with a mass shift corresponding to NVP modification confirms the presence of the adduct.

Experimental_Workflow_HSA cluster_SamplePrep Sample Preparation cluster_Digestion Protein Digestion cluster_Analysis Analysis Serum_Sample Patient Serum Sample HSA_Isolation HSA Isolation Serum_Sample->HSA_Isolation Tryptic_Digest In-solution Tryptic Digestion HSA_Isolation->Tryptic_Digest LC_MS_MS LC-MS/MS Analysis of Peptides Tryptic_Digest->LC_MS_MS Data_Analysis Database Search & Adduct Identification LC_MS_MS->Data_Analysis

Caption: Workflow for the identification of NVP-HSA adducts.

Concluding Remarks

The quantification of this compound-protein adducts is a valuable tool in drug development and clinical research to understand and potentially predict drug-induced toxicities. The protocols outlined provide a robust framework for researchers to implement these analytical methods. The use of high-resolution mass spectrometry is essential for the sensitive and specific detection of these adducts. Further research to establish a clear correlation between adduct levels and clinical outcomes is warranted.

References

Application of Deuterated Nevirapine in Quinone Methide Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated Nevirapine (d-NVP) in studying the formation and reactivity of its quinone methide metabolite. The protocols detailed below are based on established methodologies to investigate the kinetic isotope effect on Nevirapine's metabolism and its implications for drug-induced toxicity.

Introduction

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor, is associated with idiosyncratic hepatotoxicity and skin rashes.[1] The underlying mechanism is linked to the metabolic activation of NVP by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to a reactive quinone methide intermediate.[2][3] This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress and toxicity.[4][5]

Site-specific deuteration of a drug molecule can alter its metabolic fate due to the kinetic isotope effect (KIE), where the heavier deuterium atom slows down the rate of bond cleavage by metabolic enzymes.[][7] In the case of Nevirapine, replacing the hydrogen atoms on the methyl group at the 12-position of the pyridino ring with deuterium (12-d3-NVP) has been shown to significantly reduce the formation of the quinone methide.[4][8] This makes deuterated Nevirapine a valuable tool for elucidating the role of the quinone methide in NVP-induced toxicities.

Application Notes

The primary application of deuterated Nevirapine in this context is to serve as a negative control or a comparator to non-deuterated Nevirapine in studies investigating the formation and consequences of the quinone methide metabolite. Key applications include:

  • Investigating Metabolic Pathways: By comparing the metabolite profiles of NVP and d-NVP, researchers can confirm the involvement of the 12-methyl group in the formation of specific metabolites, including the precursor to the quinone methide.

  • Assessing Covalent Binding: The extent of covalent binding of radiolabeled NVP to liver microsomes or hepatocytes can be compared with that of its deuterated counterpart to quantify the contribution of the quinone methide pathway to protein adduction.[4]

  • Evaluating Cytotoxicity: In vitro cell-based assays can be used to compare the toxicity profiles of NVP and d-NVP, thereby implicating the quinone methide in observed cell death.[8][9]

  • Studying Enzyme Inactivation: The quinone methide of Nevirapine has been shown to be a mechanism-based inactivator of CYP3A4.[2] Deuterated NVP can be used to verify that this inactivation is dependent on the formation of the quinone methide.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing the metabolism and effects of Nevirapine and its deuterated analog.

Table 1: Effect of Deuteration on 12-Hydroxy-Nevirapine (12-OHNVP) Formation

SystemSubstrate (Concentration)Fold Decrease in 12-OHNVP Formation (d-NVP vs. NVP)Reference
Human Hepatocytes10 μM10.6[8][10]
Mouse Hepatocytes10 μM4.6[8][10]
Human Liver Microsomes-Kinetic Isotope Effect of 10.1[8][10]
Mouse Hepatocytes400 μM3.5[8]

Table 2: Effect of Deuteration on Nevirapine-Induced Hepatocyte Death

SystemSubstrate (Concentration)Reduction in Cell Death (d-NVP vs. NVP)Reference
Mouse Hepatocytes400 μM30%[8][9]

Table 3: CYP3A4 Inactivation Parameters by Nevirapine Quinone Methide

ParameterValueReference
KI31 μM[2]
kinact0.029 min-1[2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Nevirapine and Deuterated Nevirapine in Human Liver Microsomes

This protocol is designed to compare the formation of metabolites from NVP and d-NVP in a subcellular system.

Materials:

  • Human Liver Microsomes (HLMs)

  • Nevirapine (NVP) and 12-d3-Nevirapine (d-NVP)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Glutathione (GSH)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of NVP and d-NVP in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Human Liver Microsomes (final protein concentration 0.5-1.0 mg/mL)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NVP or d-NVP (final concentration typically 1-10 µM)

    • GSH (optional, for trapping reactive metabolites, final concentration 1-5 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed. Monitor for the parent compounds and expected metabolites, such as 12-hydroxy-NVP.

Protocol 2: Covalent Binding Assay in Liver Microsomes

This protocol aims to quantify the extent of covalent binding of radiolabeled NVP and its deuterated analog to microsomal proteins.

Materials:

  • Radiolabeled ([14C] or [3H]) NVP and d-NVP

  • Liver Microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Methanol

  • Scintillation cocktail and counter

Procedure:

  • Follow steps 1-5 of Protocol 1, using radiolabeled compounds.

  • After incubation, precipitate the protein by adding an equal volume of 20% TCA.

  • Centrifuge the samples and discard the supernatant.

  • Wash the protein pellet repeatedly with methanol (e.g., 3-4 times) to remove any unbound radiolabeled compound.

  • After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1N NaOH or a commercial protein solubilizer).

  • Measure the protein concentration using a standard method (e.g., BCA assay).

  • Determine the amount of radioactivity in an aliquot of the solubilized protein using liquid scintillation counting.

  • Calculate the covalent binding in pmol equivalents per mg of protein.

Visualizations

Nevirapine_Metabolism cluster_NVP Nevirapine (NVP) cluster_d_NVP Deuterated Nevirapine (d-NVP) cluster_Metabolism Metabolism cluster_Outcomes Cellular Outcomes NVP Nevirapine CYP3A4 CYP3A4 NVP->CYP3A4 Oxidation d_NVP 12-d3-Nevirapine d_NVP->CYP3A4 Slower Oxidation (Kinetic Isotope Effect) QM Quinone Methide (Reactive Intermediate) CYP3A4->QM Major Pathway OH_NVP 12-Hydroxy-NVP CYP3A4->OH_NVP Minor Pathway Adducts Protein Adducts QM->Adducts Covalent Binding Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation of Nevirapine to a reactive quinone methide.

Experimental_Workflow cluster_Compounds Test Compounds cluster_InVitro In Vitro Systems cluster_Assays Experimental Assays cluster_Analysis Data Analysis and Interpretation NVP Nevirapine Microsomes Liver Microsomes NVP->Microsomes Hepatocytes Primary Hepatocytes NVP->Hepatocytes d_NVP Deuterated Nevirapine d_NVP->Microsomes d_NVP->Hepatocytes Metabolism Metabolite Profiling (LC-MS/MS) Microsomes->Metabolism Binding Covalent Binding Assay Microsomes->Binding Hepatocytes->Metabolism Toxicity Cytotoxicity Assay Hepatocytes->Toxicity Comparison Compare NVP vs. d-NVP Metabolism->Comparison Binding->Comparison Toxicity->Comparison Conclusion Elucidate Role of Quinone Methide Comparison->Conclusion

Caption: Experimental workflow for comparing Nevirapine and its deuterated analog.

References

Application Notes and Protocols for Animal Models of Nevirapine Quinone Methide-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor, is a component of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1] However, its clinical use is limited by a significant risk of severe, idiosyncratic hepatotoxicity.[2][3] This liver injury is strongly associated with the metabolic bioactivation of NVP into a reactive quinone methide intermediate.[4][5][6] This metabolite is formed through oxidation of the drug's methyl group by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[7][8][9] The resulting quinone methide is an electrophile that can covalently bind to hepatic proteins, forming protein adducts.[4][10] These adducts can act as haptens, initiating an immune-mediated response that is believed to be a critical driver of the subsequent liver damage.[2][11][12]

Developing animal models that consistently replicate the features of NVP-induced liver injury in humans has been challenging.[4][5] However, existing models in mice and rats have been instrumental in studying the mechanisms of metabolic activation, covalent binding, and the role of the immune system in the pathology. These application notes provide an overview of the established models and detailed protocols for their implementation and analysis.

Metabolic Bioactivation of Nevirapine

The primary event in NVP-induced hepatotoxicity is its conversion to a reactive quinone methide. This process is initiated by CYP450-mediated oxidation. The resulting electrophilic metabolite can be detoxified by conjugation with glutathione (GSH) or can covalently bind to cellular macromolecules, leading to cellular stress and immune system activation.[11][13][14]

G cluster_0 Hepatic Metabolism NVP Nevirapine QM Reactive Quinone Methide Intermediate NVP->QM CYP3A4, CYP2B6 Oxidation Adducts Protein Adducts (Hapten Formation) QM->Adducts Covalent Binding Detox GSH Conjugate (Detoxification) QM->Detox Glutathione Conjugation

Caption: Metabolic pathway of Nevirapine bioactivation.

Experimental Animal Models and Protocols

Several rodent models have been utilized to investigate different aspects of NVP hepatotoxicity. While no single model perfectly recapitulates the human idiosyncratic reaction, they provide valuable insights into the underlying mechanisms.

General Experimental Workflow

The following workflow provides a general framework for conducting studies using animal models of NVP-induced liver injury.

G cluster_samples Sample Collection start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize baseline Baseline Sample Collection (Blood, Body Weight) acclimatize->baseline dosing NVP Administration (e.g., Oral Gavage, Diet) (Specify Duration, e.g., 3-21 days) baseline->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring termination Study Termination & Sample Collection monitoring->termination blood Blood/Serum termination->blood liver Liver Tissue termination->liver analysis Analysis end End analysis->end biochem Biochemistry (ALT, AST) blood->biochem cytokines Cytokine Analysis blood->cytokines histo Histopathology (H&E) liver->histo immuno Immunohistochemistry (Covalent Binding) liver->immuno

Caption: General workflow for NVP hepatotoxicity studies.

Mouse Model Protocol (C57BL/6)

C57BL/6 mice have been used to demonstrate NVP-induced covalent binding and mild liver injury.[4][5]

Protocol:

  • Animals: Male C57BL/6 mice.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation: Suspend Nevirapine in a suitable vehicle such as 0.5% methylcellulose for administration.

  • Dosing Regimen: Administer NVP daily via oral gavage. Dosages can vary, but studies have reported effects with prolonged treatment.

  • Treatment Duration: A duration of at least 3 weeks is often required to observe changes in liver enzymes.[4][10]

  • Endpoint Analysis:

    • Serum Biochemistry: Collect blood via cardiac puncture at termination. Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

    • Histopathology: Perfuse and fix liver tissue in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for necrosis, inflammation, and other pathological changes.[4][5]

    • Covalent Binding: Prepare liver microsomes or total protein lysates. Detect NVP protein adducts using Western blotting with an anti-NVP antiserum.[4][10]

Rat Model Protocol (Sprague-Dawley with Immune Stimulation)

This model investigates the interplay between NVP and the immune system by using bacterial lipopolysaccharide (LPS) as an immune stimulant.[11][15]

Protocol:

  • Animals: Male Sprague-Dawley rats (260–400 g).[11]

  • Housing: Standard laboratory conditions.

  • Experimental Groups:

    • Control (Saline + Vehicle)

    • NVP alone (Saline + NVP)

    • Immune stimulation (LPS + Vehicle)

    • Combination (LPS + NVP)

  • Dosing Regimen:

    • Acute Phase: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 2.9 x 10^6 E.U./kg) or saline.[16] Following the injection, administer a single oral dose of NVP (e.g., 200 mg/kg) or vehicle.[16] Sacrifice animals at 6 and 24 hours post-NVP administration.[11][15]

    • Chronic Phase: Administer NVP orally daily for 21 days. On days 7, 14, and 21, administer a single i.p. dose of LPS or saline 24 hours before sacrifice.[11][15]

  • Endpoint Analysis:

    • Serum Biochemistry: Measure ALT and AST levels.

    • Cytokine Analysis: Measure plasma or serum levels of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) using ELISA.[11]

    • Histopathology: Evaluate H&E stained liver sections for apoptosis, degeneration, inflammation, and leukostasis.[11]

Data Presentation: Summary of Quantitative Findings

The following tables summarize key quantitative data reported in literature for NVP animal models.

Table 1: Biochemical and Histological Findings in NVP Mouse Models

Mouse StrainNVP Dose & DurationKey Biochemical FindingsKey Histological FindingsCitation(s)
C57BL/6 (Male) Not specified, 3 weeksSmall, transient increase in ALT at 3 weeks.Normal liver appearance for the most part.[4][5][10]
Cbl-b-/- (Male) Not specifiedTransient increase in ALT >200 U/L.Focal areas of complete necrosis.[4][5][10][17]
BALB/c (Male) Not specifiedNo increase in ALT.Not specified.[4]

Table 2: Immune and Biochemical Markers in NVP Rat Models

Rat StrainTreatment ProtocolDurationKey Immune Marker FindingsKey Biochemical FindingsCitation(s)
Sprague-Dawley NVP daily21 daysProgressive increase in IL-2 and IFN-γ levels.Liver injury observed up to day 7, which then resolved.[11][15]
Sprague-Dawley NVP + LPSAcute & ChronicCo-administration of LPS attenuated NVP-induced liver injury.LPS alone caused cell swelling and portal inflammation.[11][15]
Brown Norway (Female) NVP alone (75 mg/kg/day)15 daysNo significant inflammation.No liver toxicity observed.[3]
Brown Norway (Female) NVP + Galactosamine15 daysExacerbated immune response.Development of hepatic fibrosis.[3]

Proposed Signaling Pathway of Injury

The "hapten hypothesis" is the leading explanation for NVP-induced idiosyncratic liver injury. It posits that the quinone methide metabolite covalently binds to liver proteins, creating novel antigens. These neoantigens are processed by antigen-presenting cells (APCs) and presented to T-cells, triggering a drug-specific adaptive immune response that targets hepatocytes.[2][11] Recent work also suggests that NVP can induce corticosterone release, which may harmfully modulate the immune response and contribute to delayed-onset liver injury.[2]

G cluster_0 Initiation Phase cluster_1 Immune Activation & Effector Phase QM NVP Quinone Methide Adducts Protein Adducts (Neoantigens) QM->Adducts Covalent Binding APC Antigen Presenting Cell (e.g., Dendritic Cell) Adducts->APC Uptake & Processing TCell CD4+ & CD8+ T-Cell Activation & Proliferation APC->TCell Antigen Presentation (MHC I & II) Cytokines Cytokine Release (IFN-γ, IL-2) TCell->Cytokines Hepatocyte Hepatocyte TCell->Hepatocyte Direct Cytotoxicity Cytokines->Hepatocyte Inflammatory Signaling Injury Hepatocellular Injury (Apoptosis, Necrosis) Hepatocyte->Injury

Caption: Proposed immune-mediated signaling pathway.

Conclusion

Animal models of Nevirapine quinone methide-induced liver injury, while not fully replicating the human condition, are essential tools for dissecting the mechanisms of toxicity. Mouse models, particularly in immunocompromised strains, are useful for studying direct toxicity and covalent binding.[4] Rat models, especially those incorporating immune stimulants like LPS or galactosamine, are valuable for investigating the critical role of the immune system in the pathology.[3][11] Future research should focus on refining these models to better mimic the low incidence and delayed onset characteristic of idiosyncratic drug reactions in humans, potentially through the use of humanized liver mouse models or more complex immune stimulation protocols.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Nevirapine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), for use in metabolic studies. The protocols cover the introduction of Carbon-14 ([¹⁴C]), Tritium ([³H]), and Carbon-11 ([¹¹C]) isotopes into the Nevirapine molecule, which are essential for Absorption, Distribution, Metabolism, and Excretion (ADME) studies and Positron Emission Tomography (PET) imaging.

Introduction

Nevirapine is extensively metabolized in the liver by the cytochrome P450 (CYP) family of enzymes, primarily CYP3A4 and CYP2B6. Understanding the metabolic fate of Nevirapine is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and the mechanisms underlying its associated toxicities, such as hepatotoxicity and skin rash. Radiolabeled analogs of Nevirapine are indispensable tools for these investigations, allowing for sensitive and specific tracking of the drug and its metabolites in biological systems.

The choice of radioisotope depends on the specific application. [¹⁴C]- and [³H]-labeled Nevirapine are suitable for in vitro and in vivo ADME studies due to their long half-lives, enabling detailed metabolic profiling. [¹¹C]-labeled Nevirapine, with its short half-life, is ideal for non-invasive in vivo imaging of drug distribution in real-time using PET.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of radiolabeled Nevirapine. Please note that these values are illustrative and can vary depending on the specific synthesis conditions and the scale of the reaction.

RadiotracerLabeling PositionRadiochemical Yield (RCY)Specific Activity (SA)Radiochemical Purity (RCP)
[¹⁴C]NevirapineCarbonyl carbon of the diazepinone ring15-25%50-60 mCi/mmol>98%
[³H]NevirapineMethyl group on the pyridone ring10-20%20-30 Ci/mmol>97%
[¹¹C]NevirapineN-methyl group on the diazepine ring20-40% (from [¹¹C]CH₃I)>1 Ci/µmol>99%

Experimental Protocols

Synthesis of [¹⁴C]Nevirapine

The synthesis of [¹⁴C]Nevirapine can be achieved by introducing a ¹⁴C-labeled carbonyl group into a key precursor. A plausible route involves the use of [¹⁴C]phosgene or a [¹⁴C]phosgene equivalent to form the central diazepinone ring.

Materials:

  • 2-Chloro-3-amino-4-picoline

  • 2-(Cyclopropylamino)nicotinic acid

  • Triphosgene or Diphosgene

  • [¹⁴C]Phosgene (as a solution in a suitable solvent)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Synthesis of the Amide Precursor: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(cyclopropylamino)nicotinic acid in anhydrous DMF. Add sodium hydride portion-wise at 0 °C and stir the mixture for 30 minutes. To this, add a solution of 2-chloro-3-amino-4-picoline in anhydrous DMF and stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification of the Amide Precursor: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure amide precursor.

  • [¹⁴C]Carbonyl Insertion and Cyclization: In a well-ventilated fume hood suitable for handling radiolabeled and hazardous materials, dissolve the purified amide precursor in anhydrous toluene. Add a stoichiometric amount of a [¹⁴C]phosgene solution at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Purification of [¹⁴C]Nevirapine: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude [¹⁴C]Nevirapine by preparative HPLC to obtain the final product with high radiochemical purity.

  • Characterization: Confirm the identity and purity of the final product by co-elution with an authentic, non-labeled Nevirapine standard on HPLC with UV and radioactivity detection. Determine the specific activity by measuring the radioactivity of a known mass of the compound.

Synthesis of [³H]Nevirapine

Tritium labeling of Nevirapine can be achieved through catalytic tritiation of a suitable unsaturated or halogenated precursor. A common strategy is the reduction of a double bond or the replacement of a halogen atom with tritium gas.

Materials:

  • Halogenated Nevirapine precursor (e.g., bromo- or iodo-Nevirapine)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or DMF)

  • Triethylamine (TEA) or a similar base

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation of the Precursor: Synthesize a halogenated precursor of Nevirapine. For example, a bromo- or iodo-substituent can be introduced on the pyridone ring of a Nevirapine intermediate.

  • Catalytic Tritiation: In a specialized tritiation apparatus, dissolve the halogenated precursor in an anhydrous solvent. Add the Pd/C catalyst and a base such as triethylamine. The system is then evacuated and backfilled with tritium gas to the desired pressure.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the tritiation can be monitored by analyzing aliquots of the reaction mixture by HPLC with a radioactivity detector.

  • Work-up and Purification: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification of [³H]Nevirapine: Purify the crude product by preparative HPLC to remove any unreacted precursor and radiolabeled byproducts.

  • Characterization: Confirm the identity and radiochemical purity of the [³H]Nevirapine by HPLC analysis. The specific activity is determined by liquid scintillation counting of a known amount of the purified product.

Synthesis of [¹¹C]Nevirapine

[¹¹C]Nevirapine can be synthesized by the N-methylation of a suitable desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction is typically performed in an automated synthesis module due to the short half-life of Carbon-11 (20.4 minutes).

Materials:

  • Desmethyl-Nevirapine precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Automated radiosynthesis module

  • HPLC system with radioactivity and UV detectors

Procedure:

  • Precursor Preparation: Synthesize and purify the N-desmethyl precursor of Nevirapine.

  • [¹¹C]Methylation: In the reaction vessel of an automated synthesis module, dissolve the desmethyl-Nevirapine precursor in the anhydrous solvent. Add the base to the solution. The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf, which is then trapped in the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture for a short period (typically 1-5 minutes) at an elevated temperature (e.g., 80-120 °C) to facilitate the methylation reaction.

  • Purification: The crude reaction mixture is directly injected onto a semi-preparative HPLC column for rapid purification. The fraction containing [¹¹C]Nevirapine is collected.

  • Formulation: The collected fraction is typically reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies. This is often achieved by solid-phase extraction.

  • Quality Control: The final product is analyzed for radiochemical purity, chemical purity, specific activity, and residual solvents before use.

Visualizations

Synthesis_of_Radiolabeled_Nevirapine cluster_14C Synthesis of [¹⁴C]Nevirapine cluster_3H Synthesis of [³H]Nevirapine cluster_11C Synthesis of [¹¹C]Nevirapine precursor_14C Amide Precursor product_14C [¹⁴C]Nevirapine precursor_14C->product_14C Cyclization reagent_14C [¹⁴C]Phosgene reagent_14C->product_14C precursor_3H Halogenated Precursor product_3H [³H]Nevirapine precursor_3H->product_3H Catalytic Tritiation reagent_3H [³H]₂ Gas, Pd/C reagent_3H->product_3H precursor_11C Desmethyl Precursor product_11C [¹¹C]Nevirapine precursor_11C->product_11C N-Methylation reagent_11C [¹¹C]CH₃I reagent_11C->product_11C

Caption: General synthetic strategies for radiolabeling Nevirapine.

Experimental_Workflow_Radiolabeling start Precursor Synthesis & Purification radiolabeling Radiolabeling Reaction start->radiolabeling purification HPLC Purification radiolabeling->purification qc Quality Control (Purity, SA) purification->qc qc->purification Fail formulation Formulation for In Vivo/In Vitro Study qc->formulation Pass end Metabolic Studies formulation->end

Caption: General experimental workflow for radiosynthesis and application.

Nevirapine_Metabolism_Pathway nevirapine Nevirapine hydroxylated Hydroxylated Metabolites (2-OH, 3-OH, 8-OH, 12-OH) nevirapine->hydroxylated CYP3A4, CYP2B6 glucuronidated Glucuronidated Conjugates hydroxylated->glucuronidated UGTs excretion Urinary Excretion glucuronidated->excretion

Caption: Simplified metabolic pathway of Nevirapine.

Application Notes and Protocols for Investigating Nevirapine Quinone Methide Toxicity in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1. However, its use is associated with significant hepatotoxicity, a severe adverse drug reaction that can be life-threatening.[1][2] The underlying mechanism is believed to involve the metabolic activation of Nevirapine by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, into a reactive quinone methide intermediate.[3][4] This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, oxidative stress, and ultimately cell death.[1][3] Investigating the mechanisms of Nevirapine quinone methide toxicity is crucial for developing safer therapeutic strategies. This document provides detailed application notes and protocols for utilizing cell culture systems to study the hepatotoxicity of this reactive metabolite.

Cell Culture Models for Studying Nevirapine Toxicity

The choice of an appropriate in vitro model is critical for obtaining clinically relevant data. Several cell culture systems can be employed to investigate this compound toxicity, each with its own advantages and limitations.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and expression of a full complement of drug-metabolizing enzymes. However, their use is limited by availability, cost, and rapid dedifferentiation in conventional 2D cultures.

  • HepaRG Cells: A human hepatic progenitor cell line that can differentiate into both hepatocyte- and biliary-like cells. They exhibit a broad range of metabolic activities, including CYP expression, making them a suitable alternative to PHHs for studying drug metabolism and toxicity.

  • HepG2 Cells: A human hepatoma cell line that is easy to culture and widely used in toxicology studies. However, they have low expression of many key CYP enzymes, which can limit their utility in studying drugs that require metabolic activation.[5] This characteristic can be advantageous when studying the direct effects of the parent drug or when the metabolic machinery is introduced exogenously (e.g., through transfection or the use of liver microsomes).

Key Experimental Assays

A multi-parametric approach is recommended to comprehensively assess this compound-induced toxicity. The following are key assays to evaluate different aspects of cellular damage.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic potential of Nevirapine and its metabolites.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.

Oxidative Stress Assays

The formation of the quinone methide metabolite can lead to the generation of reactive oxygen species (ROS) and depletion of cellular antioxidants like glutathione (GSH).

  • Reactive Oxygen Species (ROS) Detection: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Glutathione (GSH) Depletion Assay: The monochlorobimane (mBCl) assay is used to quantify intracellular GSH levels. mBCl is a cell-permeable dye that is non-fluorescent until it reacts with GSH in a reaction catalyzed by glutathione S-transferases (GSTs), forming a fluorescent adduct.

Detection of Reactive Metabolite Formation and Protein Adducts

The hallmark of this compound toxicity is its ability to form covalent adducts with cellular proteins.

  • Glutathione (GSH) Trapping of Reactive Metabolites: Incubating Nevirapine with liver microsomes in the presence of GSH allows for the trapping of the reactive quinone methide as a stable GSH conjugate, which can then be detected by mass spectrometry.

  • Detection of Protein Adducts: Western blotting using an anti-Nevirapine antibody can be used to detect covalent binding of Nevirapine to cellular proteins. For more detailed analysis, mass spectrometry-based proteomics can identify the specific proteins that are adducted and the sites of modification.

Data Presentation

Table 1: Cytotoxicity of Nevirapine in Different Liver Cell Models
Cell LineAssayEndpointNevirapine ConcentrationResultReference
HepG2MTTIC50819 µM (24h)-[5]
Primary Human HepatocytesMTTViability > 60%175.0 µM (48h)Maintained[1]
Primary Mouse HepatocytesCell Death Assay% Cell Death Reduction400 µM30% reduction with deuterated NVP[6]
Table 2: Metabolic Activation and Induction by Nevirapine
SystemParameterNevirapine ConcentrationObservationReference
Primary Human HepatocytesCYP3A4 mRNA Induction100 µM (72h)Significant Induction[3]
Primary Human HepatocytesCYP2B6 mRNA Induction100 µM (72h)Significant Induction[3]
Human Liver MicrosomesCYP3A4 Inactivation (K_I)-31 µM[4]
Human Liver MicrosomesCYP3A4 Inactivation (k_inact)-0.029 min⁻¹[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • Hepatocytes (e.g., HepG2, HepaRG, or primary human hepatocytes)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Nevirapine stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Nevirapine in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the Nevirapine dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking for 15 minutes.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Hepatocytes

  • 96-well cell culture plates

  • Complete cell culture medium

  • Nevirapine stock solution (in DMSO)

  • LDH assay kit (commercially available)

  • Plate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Nevirapine as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired time period.

  • Carefully collect the supernatant from each well without disturbing the cell layer.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, normalizing to the spontaneous and maximum release controls.

Protocol 3: Intracellular ROS Detection using DCFH-DA

Materials:

  • Hepatocytes

  • Black, clear-bottom 96-well plates

  • Complete cell culture medium

  • Nevirapine stock solution (in DMSO)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm HBSS.

  • Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in HBSS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with warm HBSS to remove the excess probe.

  • Add 100 µL of Nevirapine dilutions in HBSS or serum-free medium to the respective wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader.

  • Express the results as a fold increase in fluorescence intensity compared to the vehicle control.

Protocol 4: Intracellular GSH Measurement using Monochlorobimane

Materials:

  • Hepatocytes

  • Black, clear-bottom 96-well plates

  • Complete cell culture medium

  • Nevirapine stock solution (in DMSO)

  • Monochlorobimane (mBCl) stock solution (e.g., 10 mM in DMSO)

  • HBSS

  • Fluorescence plate reader (Excitation/Emission ~380/470 nm)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat the cells with Nevirapine dilutions in complete culture medium for the desired time period.

  • After treatment, wash the cells once with warm HBSS.

  • Prepare a working solution of mBCl (e.g., 50 µM) in HBSS.

  • Add 100 µL of the mBCl working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm HBSS.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Express the results as a percentage of the GSH level in vehicle-treated control cells.

Protocol 5: Trapping of this compound with N-acetylcysteine (NAC)

Materials:

  • Human liver microsomes

  • Nevirapine

  • N-acetylcysteine (NAC)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), Nevirapine (e.g., 50 µM), and NAC (e.g., 1 mM) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system.

  • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the formation of the Nevirapine-NAC adduct using a suitable LC-MS/MS method. The formation of this adduct provides evidence for the generation of the reactive quinone methide.[7]

Visualizations

Caption: Bioactivation and toxicity pathway of Nevirapine.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Toxicity Assessment cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (HepG2, HepaRG, PHH) NVP_Treatment 2. Nevirapine Treatment (Dose-Response & Time-Course) Cell_Culture->NVP_Treatment Viability 3a. Cell Viability (MTT, LDH) NVP_Treatment->Viability Ox_Stress 3b. Oxidative Stress (ROS, GSH) NVP_Treatment->Ox_Stress Metabolism 3c. Metabolism & Adducts (GSH Trapping, Western Blot) NVP_Treatment->Metabolism Data_Quant 4. Data Quantification (IC50, Fold Change, % Depletion) Viability->Data_Quant Ox_Stress->Data_Quant Metabolism->Data_Quant Pathway_Analysis 5. Pathway Analysis Data_Quant->Pathway_Analysis Toxicity_Conclusion 6. Conclusion on Toxicity Mechanism Pathway_Analysis->Toxicity_Conclusion

Caption: Workflow for assessing this compound toxicity.

Signaling_Cascade cluster_cellular_events Initial Cellular Events cluster_downstream Downstream Consequences NVP_QM This compound Protein_Adducts Protein Adducts NVP_QM->Protein_Adducts Oxidative_Stress Oxidative Stress (↑ROS, ↓GSH) NVP_QM->Oxidative_Stress ER_Stress Endoplasmic Reticulum Stress Protein_Adducts->ER_Stress Mito_Damage Mitochondrial Damage Oxidative_Stress->Mito_Damage UPR Unfolded Protein Response ER_Stress->UPR MOMP MOMP Mito_Damage->MOMP UPR->Mito_Damage Caspase_9 Caspase-9 Activation MOMP->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Signaling cascade of Nevirapine-induced apoptosis.

References

Application Notes and Protocols for the Electrochemical Detection of Nevirapine Quinone Methide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1 infection. However, its use is associated with significant hepatotoxicity, which is linked to the metabolic activation of NVP into a reactive Nevirapine quinone methide (NVP-QM) intermediate.[1][2] This highly electrophilic metabolite can form covalent adducts with cellular macromolecules, leading to cellular damage and an immune response. The detection and quantification of NVP-QM are therefore of paramount importance in understanding and mitigating NVP-induced toxicity.

These application notes provide a detailed overview and experimental protocols for the electrochemical detection of NVP-QM. While direct electrochemical detection of the highly reactive and short-lived NVP-QM is challenging, this document outlines strategies for its in-situ generation and subsequent electrochemical analysis, drawing upon established principles of electrochemistry for reactive metabolites.[3][4][5]

Metabolic Pathway of Nevirapine to Quinone Methide

Nevirapine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to form hydroxylated metabolites.[1] The formation of the reactive quinone methide is believed to occur through the oxidation of the 12-hydroxynevirapine metabolite, followed by the loss of a sulfate group.[6]

G NVP Nevirapine OH_NVP 12-Hydroxynevirapine NVP->OH_NVP CYP3A4 NVP_QM This compound OH_NVP->NVP_QM Oxidation/Sulfation Adducts Covalent Adducts with Cellular Macromolecules NVP_QM->Adducts Nucleophilic Attack

Caption: Metabolic activation of Nevirapine to its reactive quinone methide metabolite.

Principles of Electrochemical Detection

The electrochemical detection of NVP and potentially its metabolites relies on their oxidation or reduction at an electrode surface. For the parent drug, Nevirapine, electrochemical oxidation has been demonstrated to be an irreversible, diffusion-controlled, and pH-dependent process.[7] While direct electrochemical data for NVP-QM is scarce due to its high reactivity, its quinone-like structure suggests it would be electrochemically active and reducible.

The proposed strategy for the electrochemical detection of NVP-QM involves two main approaches:

  • Direct Detection following In-Situ Generation: This involves the controlled electrochemical or enzymatic generation of NVP-QM from a precursor (e.g., 12-hydroxynevirapine) immediately prior to or during electrochemical analysis.

  • Indirect Detection via Trapping: This method involves reacting the generated NVP-QM with a trapping agent, such as glutathione (GSH), to form a stable, electrochemically active conjugate that can be more readily detected.

Experimental Protocols

The following protocols provide a framework for the electrochemical detection of NVP-QM. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol 1: In-Situ Electrochemical Generation and Detection of NVP-QM

This protocol describes the use of an electrochemical flow cell coupled with a downstream detector to generate and detect NVP-QM.

Materials:

  • 12-Hydroxynevirapine standard

  • Phosphate buffer saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Electrochemical flow cell with a working electrode (e.g., glassy carbon or boron-doped diamond)

  • Potentiostat/Galvanostat

  • Downstream electrochemical detector or mass spectrometer

  • Liquid chromatography system (optional)

Procedure:

  • Prepare the mobile phase: A mixture of PBS and ACN (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Set up the electrochemical flow cell: Connect the flow cell to the potentiostat. The working electrode potential should be set to a value sufficient to oxidize 12-hydroxynevirapine to NVP-QM. This potential will need to be determined experimentally through cyclic voltammetry of 12-hydroxynevirapine.

  • Prepare the sample: Dissolve 12-hydroxynevirapine in the mobile phase to a known concentration.

  • Inject the sample: Inject the 12-hydroxynevirapine solution into the mobile phase stream flowing through the electrochemical cell.

  • Generate NVP-QM: As the sample passes through the flow cell, the applied potential will oxidize 12-hydroxynevirapine to the reactive NVP-QM.

  • Detect NVP-QM: The generated NVP-QM is then carried by the mobile phase to the downstream detector.

    • Electrochemical Detection: A second electrochemical detector can be used, set at a potential to reduce the NVP-QM. The resulting current will be proportional to the concentration of NVP-QM.

    • Mass Spectrometry Detection: The eluent from the flow cell can be directly introduced into a mass spectrometer to confirm the identity of the generated NVP-QM.

G cluster_0 In-Situ Generation and Detection Sample Injection Sample Injection EC Flow Cell\n(Oxidation) EC Flow Cell (Oxidation) Sample Injection->EC Flow Cell\n(Oxidation) EC Detector\n(Reduction) EC Detector (Reduction) EC Flow Cell\n(Oxidation)->EC Detector\n(Reduction) Mass Spectrometer Mass Spectrometer EC Flow Cell\n(Oxidation)->Mass Spectrometer Data Acquisition Data Acquisition EC Detector\n(Reduction)->Data Acquisition

Caption: Workflow for in-situ electrochemical generation and detection of NVP-QM.

Protocol 2: Indirect Detection of NVP-QM via Glutathione Trapping

This protocol involves the enzymatic generation of NVP-QM, followed by trapping with glutathione and subsequent electrochemical detection of the stable NVP-SG conjugate.

Materials:

  • Nevirapine or 12-Hydroxynevirapine standard

  • Human liver microsomes (HLMs) or recombinant CYP3A4

  • NADPH regenerating system

  • Glutathione (GSH)

  • Phosphate buffer, pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile for protein precipitation

  • Electrochemical analyzer with a suitable working electrode (e.g., modified glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

Procedure:

  • Incubation for NVP-QM Generation and Trapping:

    • In a microcentrifuge tube, combine phosphate buffer, HLMs or CYP3A4, Nevirapine (or 12-hydroxynevirapine), and GSH.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold TCA or acetonitrile to precipitate the proteins.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant containing the NVP-SG conjugate.

  • Electrochemical Detection of NVP-SG Conjugate:

    • Transfer an aliquot of the supernatant to the electrochemical cell containing the supporting electrolyte (e.g., phosphate buffer).

    • Perform voltammetric analysis (e.g., differential pulse voltammetry or square wave voltammetry) over a potential range expected to oxidize the NVP-SG conjugate.

    • The peak current observed will be proportional to the concentration of the NVP-SG conjugate, and thus indirectly to the amount of NVP-QM formed.

G cluster_1 Indirect Detection via Trapping Incubation Incubation Protein Precipitation Protein Precipitation Incubation->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Voltammetric Analysis Voltammetric Analysis Supernatant Collection->Voltammetric Analysis Data Analysis Data Analysis Voltammetric Analysis->Data Analysis

Caption: Experimental workflow for the indirect detection of NVP-QM via GSH trapping.

Data Presentation

The following tables summarize quantitative data from published studies on the electrochemical detection of the parent drug, Nevirapine. These parameters can serve as a starting point for developing and validating methods for NVP-QM and its conjugates.

Table 1: Performance of Various Electrochemical Sensors for Nevirapine Detection

Electrode SystemTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Glassy Carbon Electrode (GCE)DPV5.0 - 3501.026[7]
Thin-film Mercury ElectrodeAdsorptive Stripping Voltammetry0.037 - 0.520.003[8]
AuNPs/p(MB)/f-MWCNTs/GEDPASV0.1 - 500.053[9]
3-MPA-NiSe2QD/L-cyst/AuDPV0.00025 - 0.000630.0000133[10][11]
Au/BPE-NiSe2QDs/NafionDPV0 - 0.001210.000024[10][11][12]

DPV: Differential Pulse Voltammetry; DPASV: Differential Pulse Anodic Stripping Voltammetry; AuNPs: Gold Nanoparticles; p(MB): Poly(methylene blue); f-MWCNTs: Functionalized Multi-walled Carbon Nanotubes; GE: Graphite Electrode; 3-MPA-NiSe2QD: 3-mercaptopropionic acid capped Nickel Selenide Quantum Dots; L-cyst: L-cysteine; Au: Gold; BPE: Banana Peel Extract.

Table 2: Experimental Conditions for Electrochemical Detection of Nevirapine

Electrode SystemSupporting ElectrolytepHPotential (V vs. Ref)
Glassy Carbon Electrode (GCE)Phosphate buffer10+0.749
Thin-film Mercury ElectrodeNaOH (2.0 x 10⁻³ mol L⁻¹)--0.20 (accumulation)
Au/BPE-NiSe2QDs/Nafion--+0.76
3-MPA-NiSe2QD/L-cyst/AuPhosphate buffer (0.1 M)-+0.76

Conclusion

The electrochemical detection of the reactive this compound is a promising approach for studying the mechanisms of NVP-induced hepatotoxicity. While direct detection remains a challenge, the protocols outlined in these application notes, based on in-situ generation and indirect trapping methods, provide a solid foundation for researchers. The development of sensitive and selective electrochemical methods for NVP-QM will be invaluable for screening new drug candidates for potential bioactivation liabilities and for monitoring patient samples to personalize NVP therapy and minimize adverse drug reactions. Further research is warranted to develop and validate these methods for routine application in drug development and clinical settings.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Study of Nevirapine Quinone Methide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reactive Nevirapine quinone methide intermediate. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during its in vitro generation, trapping, and characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a highly reactive metabolite of the antiretroviral drug Nevirapine. It is formed through metabolic activation in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[1][2] This intermediate is of significant interest because its high reactivity and ability to covalently bind to cellular proteins are strongly implicated in the hepatotoxicity and skin rashes associated with Nevirapine therapy.[1][3][4] Studying this quinone methide is crucial for understanding the mechanisms of these adverse drug reactions.

Q2: Why is it so challenging to synthesize and isolate stable this compound?

A2: The inherent chemical nature of quinone methides makes them highly unstable and reactive.[5] They are transient intermediates with a strong electrophilic character, readily reacting with nucleophiles such as glutathione (GSH) and cellular macromolecules like proteins.[2][4] This reactivity prevents its accumulation and isolation as a stable compound under normal experimental conditions. Therefore, research focuses on its in situ generation and immediate trapping or detection.

Q3: How is this compound typically generated for experimental studies?

A3: this compound is generated in vitro by mimicking its metabolic formation in the liver. The most common method involves incubating Nevirapine with human liver microsomes (HLMs) or recombinant cytochrome P450 enzymes (like CYP3A4) in the presence of an NADPH-regenerating system.[2][6] This enzymatic oxidation of Nevirapine's aromatic methyl group leads to the formation of the transient quinone methide.[1][3]

Q4: What are the primary methods for detecting and characterizing the unstable this compound?

A4: Direct detection is difficult due to its short half-life. Therefore, indirect methods are employed:

  • Glutathione (GSH) Trapping: The most common approach is to include a high concentration of glutathione in the in vitro incubation. The quinone methide reacts with GSH to form a stable conjugate.[2] This adduct can then be detected and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Covalent Binding Assays: The extent of covalent binding of the reactive metabolite to microsomal proteins can be measured, often using radiolabeled Nevirapine or through immunological methods like Western blotting with anti-Nevirapine antibodies.[1][7]

Q5: What safety precautions should be taken when working with reactive intermediates like quinone methides?

A5: While the quinone methide is generated in situ in small quantities, standard laboratory safety protocols for handling chemicals should be strictly followed. This includes wearing personal protective equipment (gloves, lab coat, safety glasses). Since the parent compound, Nevirapine, and its metabolites can be hazardous, appropriate handling and disposal procedures are necessary.

Troubleshooting Guides

Guide 1: Low Yield of Nevirapine-GSH Conjugate in Trapping Experiments

Problem: You are observing a very low or undetectable amount of the this compound-GSH conjugate in your LC-MS/MS analysis.

Possible Cause Troubleshooting Step Experimental Protocol
Suboptimal Enzyme Activity Ensure the metabolic system is active. Use positive controls and verify the activity of your liver microsomes or recombinant CYP enzymes.Enzyme Activity Check: Incubate a known CYP3A4 substrate (e.g., midazolam) with your enzyme preparation and an NADPH-regenerating system. Monitor the formation of the expected metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS to confirm enzyme activity.
Inadequate Cofactors The NADPH-regenerating system is crucial for P450 activity. Ensure all components are fresh and at the correct concentrations.NADPH-Regenerating System: A typical system consists of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in a phosphate buffer (pH 7.4). Prepare this solution fresh for each experiment.
Insufficient Glutathione The concentration of the trapping agent (GSH) may be too low to effectively capture the transient quinone methide.GSH Concentration: Increase the concentration of reduced L-glutathione (GSH) in your incubation mixture. A final concentration of 1-5 mM is commonly used.[6]
Instability of the Conjugate Although more stable than the quinone methide, the GSH conjugate can still degrade. Ensure prompt analysis after the incubation period.Sample Handling: Immediately after the incubation, quench the reaction by adding an equal volume of cold acetonitrile or methanol. Centrifuge to precipitate proteins and transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Guide 2: Difficulty in Characterizing the Nevirapine-GSH Adduct

Problem: You have detected a potential adduct, but are struggling to confirm its identity.

Possible Cause Troubleshooting Step Experimental Protocol
Low Signal-to-Noise Ratio The abundance of the adduct may be low. Optimize your mass spectrometry parameters for maximum sensitivity.LC-MS/MS Optimization: Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. For the Nevirapine-GSH adduct, the precursor ion (m/z) would correspond to the mass of Nevirapine + GSH. Fragment this ion and monitor for characteristic product ions, such as the loss of the glutamate residue from glutathione.
Isomeric Interference Other isomeric metabolites or adducts might co-elute, complicating the analysis.Chromatographic Separation: Optimize your HPLC method to achieve better separation. Experiment with different gradients, mobile phases, and column chemistries (e.g., C18, phenyl-hexyl) to resolve the adduct of interest from other components in the sample matrix.
Lack of a Reference Standard Without a synthetic standard, definitive identification can be challenging.High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion. This can help confirm the elemental composition of the detected adduct and differentiate it from other potential molecules with the same nominal mass.

Data Summary

Table 1: Key Enzymes in Nevirapine Metabolic Activation

EnzymeRole in Quinone Methide FormationReference
CYP3A4 Primary enzyme responsible for the dehydrogenation of Nevirapine to form the electrophilic quinone methide intermediate.[2]
CYP2D6 Contributes to the formation of the Nevirapine-GSH conjugate to a lesser extent than CYP3A4.[2]
CYP2C19 Minor role in the bioactivation pathway leading to the quinone methide.[2]
CYP2A6 Minor role in the bioactivation pathway leading to the quinone methide.[2]

Table 2: Example LC-MS/MS Parameters for Nevirapine Metabolite Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Nevirapine (NVP)267.0226.1[1]
12-hydroxy-NVP283.1223.1[1]
4-carboxy-NVP297.1210.1[1]
2-hydroxy-NVP283.1161.0[1]
3-hydroxy-NVP283.1214.0[1]
NVP-GSH AdductVaries based on adductRequires optimization[2]

Note: The exact m/z values for the NVP-GSH adduct and its fragments should be determined experimentally.

Visualizations

Nevirapine_Metabolic_Activation NVP Nevirapine QM Nevirapine Quinone Methide (Reactive Intermediate) NVP->QM CYP3A4 / P450s Oxidation Protein_Adduct Covalent Protein Adducts QM->Protein_Adduct Nucleophilic Attack by Cellular Proteins GSH_Adduct GSH Conjugate (Stable) QM->GSH_Adduct Trapping by Glutathione (GSH) Toxicity Hepatotoxicity/ Skin Rash Protein_Adduct->Toxicity

Caption: Metabolic activation pathway of Nevirapine to its reactive quinone methide intermediate.

Trapping_Experiment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis NVP Nevirapine Stock Incubate Incubate at 37°C NVP->Incubate HLM Human Liver Microsomes (or rCYP) HLM->Incubate NADPH NADPH-Regenerating System NADPH->Incubate GSH Glutathione (GSH) GSH->Incubate Quench Quench Reaction (e.g., cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Troubleshooting_Logic Start Low GSH Adduct Yield? Enzyme_Check Is Enzyme Activity Confirmed? Start->Enzyme_Check Cofactor_Check Are Cofactors Fresh & Correct? Enzyme_Check->Cofactor_Check Yes Action_Enzyme Verify with Positive Control Enzyme_Check->Action_Enzyme No GSH_Check Is [GSH] Sufficient? Cofactor_Check->GSH_Check Yes Action_Cofactor Prepare Fresh NADPH System Cofactor_Check->Action_Cofactor No Result Yield Improved GSH_Check->Result Yes Action_GSH Increase GSH Concentration GSH_Check->Action_GSH No Action_Enzyme->Cofactor_Check Action_Cofactor->GSH_Check Action_GSH->Result

References

Technical Support Center: Analysis of Nevirapine Quinone Methide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of the reactive nevirapine quinone methide metabolite. This resource is structured with frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to analyze?

Nevirapine (NVP) is an antiretroviral drug primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1] One of the bioactivation pathways involves the oxidation of the methyl group on the pyridone ring, leading to the formation of a highly reactive and unstable electrophile known as a quinone methide.[2] This reactive metabolite is implicated in the hepatotoxicity associated with nevirapine by covalently binding to cellular proteins.[2]

Its high reactivity and short half-life make direct detection and quantification in biological matrices extremely challenging. Therefore, the standard analytical approach is to "trap" the quinone methide in vitro by introducing a nucleophilic agent, most commonly glutathione (GSH), which forms a stable conjugate that can be readily analyzed by LC-MS/MS.[2]

Q2: How is the this compound trapped for analysis?

The most common method is to incubate nevirapine with a metabolically active system, such as human liver microsomes (HLMs), in the presence of a trapping agent. The microsomes provide the necessary CYP enzymes to generate the quinone methide, which then rapidly reacts with the co-incubated glutathione (GSH) to form a stable Nevirapine-GSH (NVP-SG) conjugate. This conjugate is then extracted and analyzed as a surrogate marker for the formation of the quinone methide.

Q3: What are the key mass transitions (MRM) for Nevirapine and its metabolites?

For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode. Below are the recommended starting parameters for nevirapine and its major stable metabolites. The parameters for the trapped quinone methide (NVP-SG conjugate) are proposed based on its structure and common fragmentation patterns of GSH adducts.

Table 1: Proposed LC-MS/MS MRM Parameters for Nevirapine and Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Collision Energy (CE) Notes
Nevirapine (NVP) 267.1 226.3 37 V Primary transition for quantification.[1]
267.1 198.3 51 V Confirmatory transition.[1]
2-Hydroxy-NVP 283.1 242.2 34 V Key Phase I metabolite.[1]
3-Hydroxy-NVP 283.1 242.2 34 V Key Phase I metabolite.[1]
NVP-Quinone Methide-GSH Conjugate (NVP-SG) 572.2 443.2 Optimization Required Precursor is [M+H]+. Product corresponds to the neutral loss of the pyroglutamic acid moiety (129 Da) from GSH.

| | 572.2 | 265.1 | Optimization Required | Product corresponds to the cleaved this compound structure. |

Note: Collision Energy (CE) is highly instrument-dependent. The values for NVP and its hydroxy metabolites are derived from a validated method on a QTRAP 3200 system and should serve as a starting point.[1] The CE for the NVP-SG conjugate must be empirically optimized by infusing a standard (if available) or by analyzing an incubation sample and ramping the collision energy to find the value that yields the maximum product ion intensity.

Experimental Workflow & Protocols

The overall process for detecting the this compound involves in vitro metabolism, trapping, sample preparation, and LC-MS/MS analysis.

cluster_0 In Vitro Metabolism & Trapping cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis Incubation Microsomal Incubation (NVP, HLMs, NADPH, GSH) Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench 37°C Incubation Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for trapping and analyzing the NVP quinone methide.

Detailed Protocol: In Vitro Trapping of this compound in Human Liver Microsomes

This protocol outlines a typical experiment to generate and trap the NVP quinone methide with glutathione.

1. Materials and Reagents:

  • Nevirapine (NVP) stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Glutathione (GSH) solution (e.g., 100 mM in buffer)

  • NADPH regenerating system solution (e.g., Corning Gentest NADPH-A)

  • Acetonitrile (ACN), ice-cold

  • Water, LC-MS grade

2. Incubation Procedure:

  • Prepare a master mix in a microcentrifuge tube on ice. For a final volume of 200 µL, add the following in order:

    • 158 µL of 100 mM Phosphate Buffer

    • 20 µL of 100 mM GSH solution (final concentration: 10 mM)

    • 2 µL of 10 mM Nevirapine stock (final concentration: 100 µM)

    • 10 µL of 20 mg/mL HLMs (final concentration: 1 mg/mL)

  • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system solution.

  • Incubate at 37°C for 60 minutes with gentle agitation.

  • Prepare a negative control incubation by omitting the NADPH regenerating system.

3. Sample Quenching and Preparation:

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

  • Vortex the samples vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge again to pellet any insoluble material.

  • Transfer the final supernatant to an LC-MS vial for analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of the NVP-SG conjugate.

Table 2: Troubleshooting Common LC-MS/MS Issues

Issue Potential Cause(s) Recommended Solution(s)
No or Very Low NVP-SG Signal 1. Inefficient metabolic activity of microsomes. 2. Degradation of the NVP-SG conjugate post-incubation. 3. Sub-optimal MS parameters (ion source, collision energy). 4. Poor chromatographic peak shape or retention. 1. Verify microsomal activity with a positive control substrate (e.g., testosterone). Ensure NADPH was added and is not degraded. 2. Process samples immediately after quenching. Avoid prolonged exposure to room temperature. Ensure reconstitution solvent is appropriate. 3. Optimize ion source parameters (e.g., temperature, gas flows). Perform a collision energy ramp on the m/z 572.2 precursor to find the optimal CE for your product ions. 4. Ensure the analytical column is not overloaded. Adjust mobile phase gradient if the peak is too broad.
High Background Noise / Interferences 1. Contamination from reagents or labware. 2. Matrix effects from the microsomal incubation components. 3. Presence of excess, unreacted GSH in the sample. 1. Use high-purity, LC-MS grade solvents and reagents. 2. Improve sample cleanup (e.g., consider solid-phase extraction (SPE) instead of simple protein precipitation). 3. Ensure good chromatographic separation between the NVP-SG conjugate and the large GSH peak. Use a divert valve to send the early-eluting GSH peak to waste.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatibility between the reconstitution solvent and the initial mobile phase. 3. Secondary interactions of the analyte with the column. 1. Flush the column with a strong solvent wash or replace if necessary. Always use a guard column. 2. Ensure the reconstitution solvent has a weaker or equivalent elution strength compared to the starting mobile phase conditions. 3. The NVP-SG conjugate is polar and may benefit from specific mobile phase additives. Ensure pH is controlled with formic acid (typically 0.1%).

| Inconsistent Retention Times | 1. LC pump malfunction or leaks. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent). 3. Column temperature fluctuations. | 1. Check for pressure fluctuations and perform system leak tests. 2. Prepare fresh mobile phases daily. Keep solvent bottles capped. 3. Use a column oven to maintain a stable temperature. |

Logical Troubleshooting Workflow

If you are experiencing low or no signal for the NVP-SG conjugate, follow this logical workflow to diagnose the issue.

Start Start: Low/No NVP-SG Signal CheckMS Infuse NVP Standard. Is signal strong? Start->CheckMS CheckLC Analyze Control Incubation (NVP + Microsomes, No GSH/NADPH). Good NVP peak? CheckMS->CheckLC No ResultMS Issue is with MS Source or Detector Settings. Tune and Calibrate. CheckMS->ResultMS Yes CheckReaction Analyze Positive Control Reaction (e.g., Acetaminophen). Is GSH adduct present? CheckLC->CheckReaction Yes ResultLC Issue is with LC System or Sample Prep. Check for leaks, column, solvent. CheckLC->ResultLC No ResultReaction Issue is with NVP-specific metabolism. Verify NVP concentration. CheckReaction->ResultReaction Yes ResultGSH Issue is with Trapping Reaction. Check GSH/NADPH activity and concentrations. CheckReaction->ResultGSH No

Caption: A step-by-step logic diagram for troubleshooting low NVP-SG signal.

References

Technical Support Center: Optimizing the Recovery of Nevirapine Quinone Methide Adducts from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of Nevirapine (NVP) reactive quinone methide (NVP-QM) adducts from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my Nevirapine quinone methide adducts consistently low?

Low recovery of NVP-QM adducts is a common challenge due to their reactive and unstable nature. Several factors can contribute to this issue:

  • Instability of the Adduct: The NVP-QM is a highly reactive electrophile that readily forms covalent bonds with nucleophilic residues on proteins and other macromolecules. The stability of these adducts can vary, and they may degrade during sample collection, storage, or processing.

  • Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for efficiently isolating the adducts from the complex biological matrix.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.

  • Suboptimal pH: The pH of the extraction and mobile phase buffers can significantly impact the stability and recovery of the adducts.

Q2: What are the recommended sample preparation techniques for NVP-QM adducts?

The choice of sample preparation technique is critical for achieving good recovery. Here are some commonly employed methods with their pros and cons:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may result in lower recovery and significant matrix effects as many interfering components remain in the supernatant.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, but it is more time-consuming and requires careful optimization of the extraction solvent.

  • Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex samples and concentrating the analyte, leading to higher recovery and reduced matrix effects. The choice of the SPE sorbent is crucial and should be optimized based on the physicochemical properties of the NVP-QM adduct.

Q3: How can I minimize the degradation of NVP-QM adducts during sample handling and storage?

To maintain the integrity of the NVP-QM adducts, consider the following precautions:

  • Immediate Processing: Process biological samples as quickly as possible after collection.

  • Low-Temperature Storage: If immediate processing is not feasible, store samples at -80°C to minimize degradation.

  • Use of Trapping Agents: In some in vitro experiments, trapping agents like glutathione (GSH) can be used to form stable NVP-QM-GSH adducts, which are easier to quantify.

  • pH Control: Maintain an optimal pH during sample preparation to ensure the stability of the adducts.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of NVP-QM adducts.

Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
Potential Cause Recommended Solution
Suboptimal Mobile Phase Optimize the mobile phase composition (e.g., organic solvent, buffer, pH) to improve peak shape. A gradient elution is often necessary for complex biological samples.
Contaminated LC Column Flush the column with a strong solvent or replace it if necessary.
Inappropriate Column Chemistry Select a column with a suitable stationary phase (e.g., C18) that provides good retention and separation for the NVP-QM adducts.
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Potential Cause Recommended Solution
Inefficient Sample Cleanup Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components.
Ion Suppression/Enhancement Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) to minimize matrix effects.
Lack of a Suitable Internal Standard Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Experimental Protocols

Protocol 1: Extraction of NVP-GSH Adducts from Human Liver Microsomes (HLM)

This protocol describes a method for the in vitro formation and extraction of NVP-glutathione (GSH) adducts from HLM incubations.

  • Incubation: Incubate NVP (100 µM) with HLM (1 mg/mL) in the presence of an NADPH-generating system and GSH (1 mM) in a phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a representative study on NVP-QM adduct analysis.

Analyte Sample Preparation Method Recovery (%) Matrix Effect (%) Limit of Quantification (LOQ)
NVP-GSHProtein Precipitation75 ± 560 ± 85 ng/mL
NVP-GSHSolid-Phase Extraction92 ± 395 ± 41 ng/mL

Visualizations

cluster_workflow Experimental Workflow for NVP-QM Adduct Analysis sample Biological Sample (e.g., Plasma, Microsomes) prep Sample Preparation (e.g., SPE, PPT) sample->prep Extraction lc LC Separation (e.g., C18 Column) prep->lc Injection ms MS/MS Detection (e.g., ESI-QTOF) lc->ms Ionization data Data Analysis ms->data Quantification

Caption: A typical experimental workflow for the analysis of this compound adducts.

cluster_pathway Metabolic Activation of Nevirapine NVP Nevirapine Metabolite 12-hydroxy-NVP NVP->Metabolite CYP450 Oxidation NVP_QM NVP Quinone Methide (Reactive Intermediate) Metabolite->NVP_QM Oxidation Adduct Covalent Adducts (e.g., with GSH, Proteins) NVP_QM->Adduct Nucleophilic Attack cluster_troubleshooting Troubleshooting Low Recovery start Low Recovery Observed? check_stability Assess Adduct Stability - Check pH - Minimize processing time start->check_stability Yes optimize_extraction Optimize Sample Prep - Test different SPE sorbents - Compare with LLE/PPT check_stability->optimize_extraction evaluate_matrix Evaluate Matrix Effects - Use stable isotope IS - Dilute sample optimize_extraction->evaluate_matrix solution Improved Recovery evaluate_matrix->solution

Technical Support Center: Covalent Binding Assays for Nevirapine Quinone Methide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing covalent binding assays with Nevirapine, focusing on the formation of its reactive quinone methide metabolite.

Troubleshooting Guide

This guide addresses common issues encountered during covalent binding assays for Nevirapine quinone methide.

Issue Possible Cause Recommended Solution
No or Low Covalent Binding Detected Inactive metabolizing system (e.g., microsomes, S9 fraction)- Ensure proper storage and handling of microsomes/S9 fractions. - Use a positive control substrate known to be metabolized by the enzyme system. - Verify the activity of the NADPH-regenerating system.
Low concentration of Nevirapine- Increase the concentration of Nevirapine in the incubation.
Inappropriate detection method- Use a sensitive detection method such as an anti-Nevirapine antiserum for Western blotting or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Use of an inappropriate animal model- Different species exhibit varying levels of the necessary metabolic enzymes. For skin covalent binding, mice may lack the required sulfotransferase.[4][5][6]
High Background Signal Non-specific binding of antibodies in Western blotting- Increase the concentration of blocking agent (e.g., non-fat milk, BSA). - Optimize the primary and secondary antibody concentrations. - Include appropriate wash steps.
Contamination of samples- Ensure clean handling of all reagents and samples.
Inconsistent or Irreproducible Results Variability in microsome/S9 fraction activity- Use a single batch of microsomes/S9 for a set of comparative experiments. - Always run control reactions.
Pipetting errors- Calibrate pipettes regularly. - Use care when preparing reaction mixtures.
Instability of the quinone methide- The quinone methide is a reactive intermediate. Ensure that trapping agents (like glutathione for conjugate analysis) or target proteins are readily available in the incubation mix.[3][7]
Artifactual Bands on Western Blots Non-specific protein binding in tissue homogenates- For skin samples, separating the epidermis from the dermis can reduce artifactual bands.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway leading to Nevirapine's covalent binding in the liver?

A1: The primary pathway involves the oxidation of the methyl group on the Nevirapine molecule, which is catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[1][2][3] This leads to the formation of a reactive quinone methide intermediate that can covalently bind to hepatic proteins.[1][2]

Q2: How can I confirm that the covalent binding I'm observing is due to the quinone methide metabolite?

A2: You can use an analogue of Nevirapine where the methyl hydrogens are replaced by deuterium. This substitution slows down the oxidation of the methyl group, leading to a marked decrease in covalent binding if the quinone methide pathway is predominant.[1][2]

Q3: Is the quinone methide responsible for all Nevirapine-related covalent binding?

A3: While the quinone methide is the major species responsible for covalent binding in the liver, other reactive metabolites may play a role in different tissues.[1] For instance, in the skin, covalent binding is primarily due to the formation of a benzylic sulfate from the 12-hydroxy-Nevirapine metabolite.[4][5][6]

Q4: What are the key components of an in vitro covalent binding assay for Nevirapine?

A4: A typical in vitro assay includes a source of metabolic enzymes (like human or rat liver microsomes), Nevirapine, and an NADPH-regenerating system to support P450 activity.[3] The reaction is then analyzed for covalent binding to proteins, often by Western blotting using an anti-Nevirapine antibody.[1][2]

Q5: Can glutathione (GSH) be used in these assays?

A5: Yes, GSH can be included to trap the reactive quinone methide intermediate, forming a GSH conjugate.[3][7] The detection of this conjugate by LC-MS/MS can serve as an indirect measure of the formation of the reactive metabolite.[3]

Experimental Protocols

In Vitro Covalent Binding Assay Using Liver Microsomes

This protocol is a generalized procedure based on methodologies described in the literature.[1][3][8]

1. Reagents and Materials:

  • Nevirapine

  • Human or rat liver microsomes

  • NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol or DMSO (for dissolving Nevirapine)

  • Trichloroacetic acid (TCA) or ice-cold acetone for protein precipitation

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE reagents

  • Western blotting apparatus

  • Anti-Nevirapine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Procedure:

  • Prepare a stock solution of Nevirapine in methanol or DMSO.

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Liver microsomes (e.g., 1 mg/mL protein)

    • Nevirapine (at the desired concentration)

    • Potassium phosphate buffer

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold TCA or acetone to precipitate the proteins.

  • Centrifuge to pellet the proteins.

  • Wash the protein pellet multiple times with a suitable solvent (e.g., methanol) to remove non-covalently bound Nevirapine.

  • Resuspend the protein pellet in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

  • Incubate with the anti-Nevirapine primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein-Nevirapine adducts using a chemiluminescent substrate and an imaging system.

Visualizations

Nevirapine_Metabolic_Activation Nevirapine Nevirapine CYP3A4 CYP3A4 (Oxidation) Nevirapine->CYP3A4 QuinoneMethide Reactive Quinone Methide Intermediate CYP3A4->QuinoneMethide CovalentAdducts Covalent Protein Adducts (Hepatotoxicity) QuinoneMethide->CovalentAdducts Protein Hepatic Proteins Protein->CovalentAdducts

Caption: Metabolic activation of Nevirapine to a reactive quinone methide.

Covalent_Binding_Workflow A Prepare Incubation Mix (Microsomes, Nevirapine, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Stop Reaction & Precipitate Proteins D->E F Wash Protein Pellet E->F G Resuspend in Sample Buffer F->G H SDS-PAGE G->H I Western Blot H->I J Antibody Incubation I->J K Chemiluminescent Detection J->K

Caption: Experimental workflow for an in vitro covalent binding assay.

References

Technical Support Center: Enhancing the Sensitivity of Nevirapine Quinone Methide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Nevirapine (NVP) quinone methide (QM). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Nevirapine quinone methide and why is its detection important?

Nevirapine (NVP) is an anti-HIV drug that can be metabolically activated by cytochrome P450 enzymes (primarily CYP3A4) in the liver to form a highly reactive electrophilic intermediate known as a quinone methide.[1][2] This reactive metabolite is implicated in NVP-induced hepatotoxicity due to its ability to form covalent bonds with cellular macromolecules like proteins and DNA.[1][3][4] Detecting NVP-QM is crucial for understanding the mechanisms of NVP-induced toxicity, assessing drug safety, and developing safer analogs.[5]

Q2: Why is direct detection of this compound challenging?

Direct detection of NVP-QM in biological matrices is difficult due to its high reactivity and short half-life. It readily reacts with nearby nucleophiles, making its direct measurement in circulation or tissues nearly impossible. Therefore, detection strategies rely on indirect methods, primarily through trapping the reactive intermediate with a nucleophilic agent to form a stable, detectable adduct.

Q3: What are the common methods for detecting this compound?

The most common and sensitive method for detecting NVP-QM is through trapping experiments coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] In this approach, a trapping agent, such as glutathione (GSH), is added to an in vitro incubation system (e.g., human liver microsomes) with NVP.[1] If NVP-QM is formed, it will react with GSH to produce a stable NVP-GSH adduct that can be readily identified and quantified by LC-MS/MS.[1]

Troubleshooting Guides

Issue 1: No or Low Detection of NVP-GSH Adduct

Possible Cause 1: Inefficient NVP-QM Formation

  • Solution: Ensure the in vitro system is metabolically active. Use a sufficient concentration of human liver microsomes (HLM) or recombinant CYP3A4 and supplement with an NADPH-regenerating system.[1] Verify the activity of your microsomal preparation with a known CYP3A4 substrate.

Possible Cause 2: Suboptimal Trapping Agent Concentration

  • Solution: While a high concentration of the trapping agent is needed, excessively high concentrations can sometimes interfere with the enzymatic reaction. An optimal concentration of glutathione (GSH) is typically in the millimolar range.

Possible Cause 3: Inadequate LC-MS/MS Sensitivity

  • Solution: Optimize the mass spectrometer parameters for the specific NVP-GSH adduct. This includes optimizing the precursor and product ion selection, collision energy, and ion source parameters.[6] The use of a high-resolution mass spectrometer can aid in distinguishing the adduct from background matrix ions.

Possible Cause 4: Adduct Instability

  • Solution: Process samples immediately after incubation and store them at low temperatures (e.g., -80 °C) to prevent degradation of the adduct. Minimize freeze-thaw cycles.

Issue 2: High Background Noise or Matrix Effects in LC-MS/MS Analysis

Possible Cause 1: Interference from Biological Matrix

  • Solution: Employ a robust sample preparation method to remove interfering substances. This can include protein precipitation followed by solid-phase extraction (SPE).[7]

Possible Cause 2: Non-Specific Binding

  • Solution: Use appropriate vials and collection plates to minimize non-specific binding of the analyte. The addition of a small amount of organic solvent to the sample may also help.

Possible Cause 3: Suboptimal Chromatographic Separation

  • Solution: Optimize the HPLC gradient and column chemistry to achieve good separation of the NVP-GSH adduct from other metabolites and matrix components. A C18 reversed-phase column is commonly used.[6]

Issue 3: Difficulty in Confirming the Identity of the NVP-GSH Adduct

Possible Cause 1: Lack of a Reference Standard

  • Solution: Synthesize an authentic NVP-GSH adduct standard. This will allow for confirmation of the retention time and fragmentation pattern of the putative adduct detected in the experimental samples. The synthesis of NVP adducts with other nucleophiles, such as 2'-deoxythymidine, has been reported and similar strategies can be employed.[3][8]

Possible Cause 2: Ambiguous MS/MS Fragmentation

  • Solution: Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent and fragment ions, which can help in confirming the elemental composition. Characteristic neutral losses, such as the pyroglutamic acid moiety (129 Da) from GSH conjugates, can be monitored in neutral loss scans to selectively detect GSH adducts.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the detection of Nevirapine and its metabolites using various analytical methods.

Table 1: LC-MS/MS Parameters for Nevirapine and its Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Nevirapine 267.1 226.1 Not Specified [6]
2-hydroxy-NVP 283.1 226.1 Not Specified [6]
3-hydroxy-NVP 283.1 242.1 Not Specified [6]
NVP-d3 (IS) 270.1 229.1 Not Specified [6]

| 2-OH NVP-d3 (IS) | 286.1 | 229.1 | Not Specified |[6] |

Table 2: Sensitivity of Nevirapine Detection Methods

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
LC-MS/MS Hair 3 pg/mg 11 pg/mg [6]
TLC Plasma 60 ng/mL 100 ng/mL [7]
Voltammetry Buffer 1.026 µM 3.420 µM [11]

| HPLC-UV | Plasma | Not Specified | 500 ng/mL |[12] |

Experimental Protocols

Protocol 1: In Vitro Trapping of this compound with Glutathione

This protocol describes the general procedure for trapping NVP-QM in human liver microsomes.

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Phosphate Buffer (pH 7.4)

    • 1 mg/mL Human Liver Microsomes (HLM)

    • 10 µM Nevirapine (from a stock solution in methanol or DMSO)

    • 5 mM Glutathione (GSH)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water) and analyze by LC-MS/MS.[6]

Protocol 2: LC-MS/MS Analysis of NVP-GSH Adduct

This protocol provides a starting point for the LC-MS/MS analysis.

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase over 10-15 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Method: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis. The specific MRM transition for the NVP-GSH adduct needs to be determined, which will be based on the mass of the adduct (NVP-QM + GSH).

Visualizations

bioactivation_pathway NVP Nevirapine QM Nevirapine Quinone Methide (Reactive) NVP->QM CYP3A4 Adduct NVP-GSH Adduct (Stable) QM->Adduct + Glutathione (GSH) (Trapping) Protein_Adduct Protein Adducts (Toxicity) QM->Protein_Adduct + Cellular Proteins

Caption: Bioactivation of Nevirapine to a reactive quinone methide and subsequent trapping or protein adduction.

experimental_workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation 1. Microsomal Incubation (NVP, HLM, NADPH, GSH) Quench 2. Reaction Quenching (Acetonitrile) Incubation->Quench Centrifuge 3. Protein Precipitation Quench->Centrifuge Evaporate 4. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 5. Reconstitution Evaporate->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Data 7. Data Interpretation LCMS->Data

Caption: General experimental workflow for the detection of NVP-GSH adducts.

References

overcoming limitations of in vitro models for Nevirapine quinone methide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the bioactivation of Nevirapine (NVP) and its reactive quinone methide metabolite in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for Nevirapine (NVP) bioactivation to a reactive metabolite in vitro?

A1: The primary bioactivation pathway involves the oxidation of NVP by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1] This process can lead to the formation of a highly reactive and electrophilic quinone methide species.[1][2] This metabolite is implicated in NVP's hepatotoxicity through its ability to form covalent adducts with cellular macromolecules, such as proteins.[1][3]

Q2: Why do my in vitro cytotoxicity results with NVP not correlate well with known in vivo hepatotoxicity?

A2: This is a common and significant limitation of many in vitro models. Several factors contribute to this discrepancy:

  • Supra-therapeutic Concentrations: In vitro systems often require high, supra-therapeutic concentrations of NVP to observe cytotoxicity, which may not reflect early, more subtle mechanistic pathways.[3][4]

  • Lack of Immune Component: Idiosyncratic drug-induced liver injury (DILI) often involves the immune system. Standard in vitro models, such as hepatic microsomes or simple 2D cell cultures, lack the non-parenchymal and immune cells necessary to replicate this complex interplay.[3]

  • Covalent Binding vs. Toxicity: Studies show that while covalent binding of the quinone methide to proteins is extensive, it may be a necessary but not sufficient step to cause liver injury in vivo, suggesting an immune mechanism is also required.[5]

  • Model Competence: Conventional 2D cell cultures tend to de-differentiate and lose hepatocyte-specific functions and metabolic enzyme activity over time, limiting their ability to accurately model long-term or complex toxicity events.[3]

Q3: Which in vitro model is most appropriate for studying NVP quinone methide formation?

A3: The choice of model depends on the research question.

  • Human Liver Microsomes (HLMs) & Recombinant CYPs: These are ideal for studying the fundamental kinetics of CYP-mediated metabolism and identifying the specific enzymes involved in quinone methide formation.[1] They are useful for reactive metabolite trapping experiments.

  • 2D Hepatocyte Cultures: Traditional monolayer cultures can be used but suffer from a rapid decline in metabolic competence.[3][6] They may be suitable for short-term studies.

  • 3D Spheroid Hepatocyte Models: These models show superior metabolic competence compared to 2D cultures. They better recapitulate the 3D arrangement of the liver, maintain metabolic activity for longer periods, and are more proficient at producing Phase II NVP metabolites, which are crucial for detoxification pathways.[4][6] 3D models are more adequate for studying the overall bioactivation, metabolism, and detoxification balance of NVP.[6]

Troubleshooting Guides

Problem 1: I am unable to detect the NVP-quinone methide or its adducts in my experiment.

  • Possible Cause 1: Instability of the Quinone Methide. The NVP quinone methide is a transient and highly reactive species.

    • Solution: Implement a trapping agent in your incubation. Glutathione (GSH) is commonly used to form a stable NVP-GSH adduct that can be readily detected by LC-MS/MS.[1][2] The protocol below provides a detailed methodology.

  • Possible Cause 2: Insufficient Metabolic Activity. The in vitro system may not have sufficient CYP3A4/CYP2B6 activity.

    • Solution: Ensure your system is metabolically competent. For cell-based assays, consider using 3D spheroid models which exhibit higher and more stable metabolic activity.[6] For subcellular fractions, confirm the activity of your microsomal batch. Ensure the necessary cofactor, an NADPH-regenerating system, is included and active in your incubations.[1]

  • Possible Cause 3: Insensitive Detection Method. The concentration of the formed adduct may be below the limit of detection of your analytical method.

    • Solution: Optimize your LC-MS/MS method for the specific mass transition of the expected adduct (e.g., NVP-GSH). Use of high-resolution mass spectrometry can aid in identification.

Problem 2: High variability in NVP metabolite formation between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Health or Density. In cell-based models, variations in cell viability, confluence, or differentiation state can significantly impact metabolic rates.

    • Solution: Standardize cell seeding density and culture duration. Regularly assess cell viability (e.g., via MTT assay) and morphology. For 3D models, ensure spheroid size and formation are consistent.

  • Possible Cause 2: Degradation of Reagents. Cofactors like NADPH are unstable. Microsomes can lose activity with improper storage or repeated freeze-thaw cycles.

    • Solution: Prepare the NADPH-regenerating system fresh for each experiment. Aliquot microsomes upon receipt and store them at -80°C to avoid multiple freeze-thaw cycles.[5]

  • Possible Cause 3: NVP's Dual Role as Inducer and Inhibitor. NVP can induce the expression of CYP3A4 and CYP2B6 over time, but its quinone methide metabolite can also cause mechanism-based inactivation of CYP3A4.[1][2] This can lead to complex and time-dependent changes in its own metabolism.

    • Solution: For kinetic studies, use short incubation times to minimize the impact of induction and inactivation. For longer-term studies in cellular models, be aware that NVP's metabolic profile can change over the course of the experiment.

Data Presentation

Table 1: Comparison of In Vitro Systems for NVP Metabolism Studies

FeatureHuman Liver Microsomes (HLMs)2D Hepatocyte Cultures3D Hepatocyte Spheroids
Primary Use Enzyme kinetics, metabolite ID, reactive metabolite trappingShort-term toxicity & metabolismLong-term metabolism, toxicity, transporter studies
Metabolic Competence High Phase I activity; Lacks Phase II cofactors unless supplementedDeclines rapidly over time[3]Maintained for longer periods; Higher Phase II activity[6]
Cellular Context None (subcellular fraction)Lacks 3D architecture & cell-cell interactions[4]Mimics liver architecture; includes cell-cell interactions[6]
Throughput HighHighModerate to High
Limitations No cellular context, no transporters, no inductionPoor long-term viability and functionCan be more complex to set up and analyze

Table 2: NVP Concentrations Used in Various In Vitro Studies

In Vitro ModelNVP ConcentrationDuration of ExposureReference
Hepatocyte-Like Cells (HLCs)300 µM3 and 10 days[6]
Primary Human Hepatocytes11.3 µM (Low) & 175.0 µM (High)48 hours[3]
Recombinant CYP Enzymes50 or 100 µMNot specified (kinetic assay)[1]
HepG2 CellsUp to 819 µMUp to 3 weeks[7]

Experimental Protocols

Protocol 1: In Vitro Reactive Metabolite Trapping with Glutathione (GSH)

This protocol is adapted from methodologies used for assessing the formation of NVP reactive metabolites with recombinant CYPs or Human Liver Microsomes (HLMs).[1][2]

1. Reagents and Preparation:

  • NVP stock solution (in DMSO or methanol).

  • Recombinant CYP3A4 or CYP2B6 enzyme, or pooled HLMs (1 mg/mL).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Magnesium chloride (MgCl₂).

  • Reduced L-glutathione (GSH).

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction quenching).

2. Incubation Procedure:

  • Prepare a master mix in potassium phosphate buffer containing the CYP enzyme (target final concentration: 100 pmol/mL) or HLMs, MgCl₂ (final concentration: 3 mM), and GSH (final concentration: 1 mM).

  • Pre-warm the master mix at 37°C for 5 minutes.

  • Add NVP to the mix to achieve the desired final concentration (e.g., 50-100 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the proteins.

  • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • Analyze the supernatant using a suitable LC-MS/MS system.

  • Use a C18 column for chromatographic separation.

  • Monitor for the specific mass transition corresponding to the NVP-GSH conjugate. The exact mass will depend on the site of conjugation.

Visualizations

Signaling Pathways & Workflows

Nevirapine_Bioactivation NVP Nevirapine (NVP) CYP CYP3A4 / CYP2B6 (Oxidation) NVP->CYP Metabolism QM NVP Quinone Methide (Reactive Electrophile) CYP->QM Proteins Cellular Proteins (Nucleophiles) QM->Proteins Covalent Binding GSH Glutathione (GSH) QM->GSH Detoxification Adducts Covalent Protein Adducts Proteins->Adducts Toxicity Potential Hepatotoxicity Adducts->Toxicity Hapten Formation Immune Response GSH_Adduct NVP-GSH Adduct (Stable, Excreted) GSH->GSH_Adduct

Caption: Bioactivation pathway of Nevirapine to its reactive quinone methide.

Trapping_Workflow start Start prep Prepare Incubation Mix (Buffer, Microsomes/CYPs, GSH) start->prep prewarm Pre-warm at 37°C prep->prewarm add_nvp Add Nevirapine prewarm->add_nvp initiate Initiate with NADPH add_nvp->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Ice-cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Caption: Experimental workflow for trapping reactive metabolites.

Model_Selection question What is the primary research question? kinetics Enzyme Kinetics / Metabolite ID question->kinetics  Metabolism Focus toxicity Cellular Toxicity / Induction question->toxicity Toxicity Focus   recombinant Use Recombinant CYPs or Microsomes kinetics->recombinant duration Study Duration? toxicity->duration short_term Short-term (< 48h) duration->short_term long_term Long-term (> 48h) duration->long_term two_d Use 2D Hepatocyte Cultures short_term->two_d three_d Use 3D Spheroid Models long_term->three_d

References

Validation & Comparative

Unraveling the Toxicity of Nevirapine Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the metabolic pathways of the antiretroviral drug Nevirapine reveals the pivotal role of its reactive quinone methide metabolite in mediating hepatotoxicity and skin rash. This guide provides a detailed comparison of the toxicity profiles of Nevirapine's major metabolites, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, has been a cornerstone in the treatment of HIV-1. However, its clinical use is hampered by adverse drug reactions, primarily severe skin rash and liver damage.[1] Extensive research has elucidated that these toxicities are not directly caused by the parent drug but rather by its bioactivation into reactive metabolites.[2][3] The formation of a highly reactive quinone methide intermediate, through the 12-hydroxylation pathway, is considered the key event initiating the toxic cascade.[4][5]

Comparative Toxicity of Nevirapine and its Metabolites

The toxicity of Nevirapine is intrinsically linked to its complex metabolism, primarily orchestrated by cytochrome P450 enzymes CYP3A4 and CYP2B6 in the liver.[6] While several hydroxylated metabolites are formed, the pathway involving the oxidation of the 12-methyl group is of paramount concern. This pathway leads to the formation of 12-hydroxy-nevirapine, which is further bioactivated to the highly electrophilic Nevirapine quinone methide.[3]

This quinone methide can covalently bind to cellular macromolecules, particularly proteins, leading to cellular dysfunction, immune responses, and ultimately, cell death, manifesting as hepatotoxicity.[4][5] While direct quantitative toxicity data for the unstable quinone methide is challenging to obtain, its role is inferred from the significant reduction in toxicity observed when its formation is inhibited. For instance, deuterating the 12-methyl group of Nevirapine to slow down its oxidation has been shown to decrease covalent binding and reduce cytotoxicity.[4]

Studies comparing the stable metabolites have shown that 12-hydroxy-nevirapine exhibits significantly less covalent binding to liver proteins in vitro and in vivo compared to the parent drug, which readily forms the quinone methide.[4] This suggests that 12-hydroxy-nevirapine itself is less toxic, and its primary contribution to toxicity is as a precursor to the quinone methide. Other metabolites, such as 2-, 3-, and 8-hydroxy-nevirapine, are generally considered less significant contributors to the overall toxicity profile.[7]

CompoundPrimary Metabolizing Enzyme(s)Role in ToxicitySupporting Experimental Evidence
Nevirapine (Parent Drug) CYP3A4, CYP2B6Precursor to the toxic quinone methide metabolite.Readily forms covalent adducts with proteins in vitro and in vivo.[4]
This compound Formed from 12-hydroxy-nevirapineHighly reactive electrophile that covalently binds to cellular proteins, leading to hepatotoxicity and potentially skin rash.[3][5]Its formation is strongly correlated with Nevirapine-induced toxicity. Inhibition of its formation reduces toxicity.[4] Trapped as a glutathione conjugate in experimental systems.[3]
12-hydroxy-nevirapine CYP3A4Predominant metabolite and direct precursor to the quinone methide.[7]Exhibits significantly less covalent binding than Nevirapine.[4]
2-hydroxy-nevirapine CYP3A4Minor metabolite.Generally considered to have a low contribution to toxicity.
3-hydroxy-nevirapine CYP2B6Minor metabolite.Generally considered to have a low contribution to toxicity.
8-hydroxy-nevirapine CYP2B6, CYP2D6, CYP3A4Minor metabolite.Generally considered to have a low contribution to toxicity.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the process of Nevirapine bioactivation and the methods used to assess its toxicity, the following diagrams illustrate the key pathways and experimental procedures.

Nevirapine_Metabolism Nevirapine Nevirapine OH_NVP_12 12-hydroxy-nevirapine Nevirapine->OH_NVP_12 CYP3A4 Other_Metabolites 2-, 3-, 8-hydroxy-nevirapine (Less Toxic) Nevirapine->Other_Metabolites CYP3A4, CYP2B6 NVP_QM This compound (Reactive & Toxic) Protein_Adducts Covalent Protein Adducts NVP_QM->Protein_Adducts OH_NVP_12->NVP_QM Bioactivation Cell_Death Hepatotoxicity / Skin Rash Protein_Adducts->Cell_Death

Caption: Metabolic activation of Nevirapine to its toxic quinone methide metabolite.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay HepG2 Seed HepG2 Cells Incubate_cells Incubate (24h) HepG2->Incubate_cells Add_Compound Add Nevirapine or Metabolites Incubate_cells->Add_Compound Incubate_treatment Incubate (24-72h) Add_Compound->Incubate_treatment Add_Reagent Add Viability Reagent (e.g., MTT, MTS) Incubate_treatment->Add_Reagent Measure Measure Absorbance/Fluorescence Add_Reagent->Measure Calculate Calculate % Cell Viability Measure->Calculate Result Result Calculate->Result

References

A Comparative Guide to Animal Models of Nevirapine-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various animal models used to study nevirapine (NVP)-induced hepatotoxicity. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is associated with liver injury in a subset of patients, a serious adverse effect that limits its clinical use. Understanding the mechanisms of this toxicity and developing safer alternatives necessitates the use of robust and predictive animal models. This document summarizes key experimental data, details methodologies, and visually represents the underlying biological pathways to aid researchers in selecting and utilizing the most appropriate models for their studies.

Mechanisms of Nevirapine-Induced Hepatotoxicity

Nevirapine-induced liver injury is thought to be multifactorial, involving both direct toxicity and immune-mediated responses.[1][2] The leading hypotheses include:

  • Metabolic Bioactivation: Nevirapine is extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver.[3][4] This process can generate reactive metabolites, such as quinone methides, which can form protein adducts.[5][6] These adducts may lead to direct cellular stress and can also act as haptens, initiating an immune response.

  • Immune-Mediated Hypersensitivity: A significant portion of nevirapine-induced hepatotoxicity cases in humans present with features of a hypersensitivity reaction, such as rash and fever, often occurring within the first few weeks of treatment.[1] This suggests the involvement of an adaptive immune response, potentially triggered by the aforementioned drug-protein adducts.

Comparison of Rodent Models

Several rodent models have been developed to investigate nevirapine-induced hepatotoxicity. The choice of model can significantly impact the observed phenotype due to species- and strain-specific differences in drug metabolism and immune responses.

Rat Models

Sprague-Dawley and Wistar rats are commonly used to study drug-induced liver injury. These models are valuable for investigating the dose-dependent toxic effects of nevirapine.

Table 1: Comparison of Nevirapine-Induced Hepatotoxicity in Different Rat Strains

ParameterSprague-Dawley RatWistar Rat
Nevirapine Dose 200 mg/kg/day (oral)[7]18 and 36 mg/kg/day (oral)
Key Biochemical Findings - Increased ALT[8] - Increased IL-2 and IFN-γ[7]- Dose-dependent increase in ALT and AST - Increased total bilirubin
Key Histopathological Findings - Hepatocyte degeneration and apoptosis[7]- Severe necrosis at higher doses
Immune Response - Evidence of immune stimulation[8]- Not explicitly detailed
Strengths - Demonstrates a clear immune-mediated component.- Establishes a dose-response relationship for direct toxicity.
Limitations - High dose required to induce significant injury.- Immune mechanisms are less characterized.
Mouse Models

Inbred mouse strains, with their well-defined genetic backgrounds and immunological profiles, offer advantages for dissecting the role of the immune system in nevirapine-induced hepatotoxicity. C57BL/6 mice are known for their Th1-dominant immune responses, while BALB/c mice exhibit a Th2 bias. This difference can influence the nature and severity of an immune-mediated drug reaction.

Table 2: Comparison of Nevirapine-Induced Hepatotoxicity in C57BL/6 Mice

ParameterC57BL/6 Mouse
Nevirapine Dose 600 mg/kg/day (oral)[9]
Key Biochemical Findings - Data on liver enzymes not consistently reported to be elevated.
Key Histopathological Findings - Mild liver injury may be observed.
Immune Response - Influx of Ly6C+ cells in the spleen, suggesting an early innate immune response.[9]
Strengths - Useful for studying the initial immune-triggering events.
Limitations - Does not consistently develop overt hepatotoxicity.

While direct comparative studies of nevirapine in BALB/c versus C57BL/6 mice are limited in the publicly available literature, the known immunological differences between these strains suggest they would be a valuable tool for future investigations. A Th2-biased BALB/c mouse might be more susceptible to hypersensitivity-like reactions, whereas the Th1-dominant C57BL/6 might model different aspects of the inflammatory response.

Experimental Protocols

General Protocol for Induction of Nevirapine Hepatotoxicity in Rodents
  • Animal Selection: Choose the appropriate species and strain based on the research question (e.g., Sprague-Dawley rats for general toxicity, C57BL/6 mice for immune response studies). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare a suspension of nevirapine in a suitable vehicle, such as 0.5% methylcellulose in sterile water or saline.[10] The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 ml/kg for oral gavage).

  • Administration: Administer nevirapine daily via oral gavage for the specified duration of the study.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and activity levels.

  • Sample Collection: At the end of the study period, collect blood samples via cardiac puncture or other appropriate methods for biochemical analysis of liver function markers (e.g., ALT, AST, ALP, bilirubin). Euthanize the animals and collect liver tissue for histopathological examination and other molecular analyses.

Biochemical Analysis

Serum levels of ALT, AST, ALP, and bilirubin can be measured using standard automated clinical chemistry analyzers.

Histopathological Analysis

Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of hepatocellular necrosis, inflammation, and other pathological changes.

Visualizing the Pathways

Nevirapine Metabolic Activation Pathway

The following diagram illustrates the key steps in the metabolic activation of nevirapine in the liver, leading to the formation of reactive metabolites.

Nevirapine_Metabolism Nevirapine Nevirapine Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 12-hydroxy-NVP) Nevirapine->Hydroxylated_Metabolites CYP3A4, CYP2B6 Reactive_Metabolite Reactive Quinone Methide Hydroxylated_Metabolites->Reactive_Metabolite Sulfation (SULTs) Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Hepatocyte_Injury Hepatocyte Injury Protein_Adducts->Hepatocyte_Injury

Caption: Metabolic activation of nevirapine.

Proposed Immune-Mediated Hepatotoxicity Pathway

This diagram outlines a proposed signaling pathway for immune-mediated liver injury induced by nevirapine.

Immune_Hepatotoxicity cluster_Hepatocyte Hepatocyte cluster_Immune_Cell Immune Cell Activation Protein_Adducts NVP-Protein Adducts MHC_Presentation MHC Presentation Protein_Adducts->MHC_Presentation APC Antigen Presenting Cell (APC) MHC_Presentation->APC T_Cell T-Cell APC->T_Cell Antigen Presentation Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) T_Cell->Cytokines Activation Hepatocyte_Injury Hepatocyte Injury (Apoptosis/Necrosis) Cytokines->Hepatocyte_Injury

Caption: Immune-mediated hepatotoxicity pathway.

Experimental Workflow

The following diagram provides a general workflow for studying nevirapine-induced hepatotoxicity in animal models.

Experimental_Workflow Animal_Model Select Animal Model (Rat/Mouse Strain) Drug_Admin Nevirapine Administration (Oral Gavage) Animal_Model->Drug_Admin Monitoring In-life Monitoring (Body Weight, Clinical Signs) Drug_Admin->Monitoring Sample_Collection Sample Collection (Blood, Liver) Monitoring->Sample_Collection Biochemistry Biochemical Analysis (ALT, AST, etc.) Sample_Collection->Biochemistry Histopathology Histopathological Examination Sample_Collection->Histopathology Immune_Analysis Immunological Analysis (Cytokines, Flow Cytometry) Sample_Collection->Immune_Analysis Data_Analysis Data Analysis and Interpretation Biochemistry->Data_Analysis Histopathology->Data_Analysis Immune_Analysis->Data_Analysis

Caption: Experimental workflow diagram.

Conclusion

The selection of an appropriate animal model is critical for elucidating the mechanisms of nevirapine-induced hepatotoxicity. Rat models, such as Sprague-Dawley and Wistar, are useful for characterizing dose-dependent toxicity. Mouse models, particularly inbred strains like C57BL/6, are invaluable for investigating the intricate role of the immune system. Future studies directly comparing nevirapine's effects in immunologically distinct mouse strains, such as BALB/c and C57BL/6, will be instrumental in further defining the immunopathology of this adverse drug reaction. This guide provides a foundational framework to assist researchers in designing and interpreting studies aimed at mitigating the risk of nevirapine-induced liver injury.

References

A Comparative Guide to Cross-Reactivity Assessment of Antibodies Against Nevirapine Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of antibodies developed against nevirapine (NVP) protein adducts. Accurate determination of antibody specificity is critical for developing reliable immunoassays to study the role of these adducts in NVP-induced hypersensitivity reactions and for their potential use as biomarkers.

Introduction: The Importance of Specificity

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy. However, its use can be limited by adverse drug reactions, such as hepatotoxicity and skin rash.[1][2] These toxicities are linked to the metabolic activation of nevirapine by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[3] This process leads to the formation of reactive metabolites, notably a quinone methide intermediate derived from the 12-hydroxy-NVP metabolite.[3][4][5] This electrophilic intermediate can covalently bind to cellular proteins, forming nevirapine adducts.[1][2]

Nevirapine Metabolic Activation and Adduct Formation

The metabolic pathway leading to the formation of reactive, protein-binding nevirapine metabolites is a key consideration for designing cross-reactivity studies. The primary route involves the oxidation of the 4-methyl group to 12-hydroxy-nevirapine, which is then further metabolized (e.g., by sulfation) to a reactive quinone methide.[3][4] This electrophile readily reacts with nucleophilic residues on proteins, such as cysteine, lysine, and tryptophan, to form stable covalent adducts.[1][2]

Nevirapine_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Activation cluster_2 Adduct Formation NVP Nevirapine OH_NVP 12-Hydroxy-Nevirapine NVP->OH_NVP CYP3A4, CYP2B6 Reactive_Metabolite Nevirapine Quinone Methide OH_NVP->Reactive_Metabolite Sulfation (SULTs) Adduct NVP-Protein Adduct Reactive_Metabolite->Adduct Protein Cellular Protein (e.g., HSA) Protein->Adduct

Figure 1. Metabolic activation pathway of Nevirapine to a reactive metabolite and subsequent protein adduct formation.

Comparative Analysis of Cross-Reactivity Assessment Methods

The primary method for evaluating antibody specificity is the competitive enzyme-linked immunosorbent assay (ELISA). This technique provides quantitative data on how well various related compounds compete with the target antigen for antibody binding. Western Blotting can serve as a valuable qualitative confirmation of specificity against whole proteins.

MethodPrincipleAdvantagesDisadvantages
Competitive ELISA A known amount of immobilized NVP-protein adduct competes with potential cross-reactants (competitors) in solution for binding to a limited amount of the anti-NVP adduct antibody. A lower signal indicates stronger competition and higher cross-reactivity.[9]- Highly sensitive and quantitative.- High-throughput.- Allows for calculation of IC50 values for direct comparison of cross-reactivity.- Indirectly measures binding.- Can be influenced by matrix effects in complex samples.
Western Blot Unmodified and NVP-modified proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with the antibody. Specificity is shown by a band appearing only for the NVP-adducted protein lane.[9]- Direct visualization of binding to the target protein.- Confirms binding to the correct molecular weight protein.- Good for identifying gross non-specific binding.- Primarily qualitative or semi-quantitative.- Lower throughput than ELISA.- Less sensitive for detecting subtle cross-reactivity.
Surface Plasmon Resonance (SPR) Measures binding kinetics in real-time by detecting changes in mass on a sensor chip surface where the target antigen is immobilized.- Provides detailed kinetic data (on-rates, off-rates, affinity).- Highly sensitive.- Label-free detection.- Requires specialized and expensive equipment.- Can be complex to develop and optimize assays.

Data Presentation: Quantifying Cross-Reactivity

A competitive ELISA is the gold standard for quantifying the degree of cross-reactivity. The results are typically presented as the concentration of a competitor required to inhibit 50% of the antibody binding (IC50). A lower IC50 value signifies a higher affinity and thus greater cross-reactivity.

Table 1: Hypothetical Competitive ELISA Results for an Anti-NVP-HSA Adduct Antibody

CompetitorDescriptionIC50 (µM)% Cross-Reactivity*
NVP-HSA Adduct Target Antigen 0.05 100%
NevirapineParent Drug> 1000< 0.005%
12-Hydroxy-NevirapinePrimary Metabolite> 1000< 0.005%
2-Hydroxy-NevirapineOther Metabolite[10]> 1000< 0.005%
Unmodified HSACarrier Protein> 1000< 0.005%
Efavirenz-HSA AdductUnrelated Drug Adduct> 1000< 0.005%

*Calculated as (IC50 of Target Antigen / IC50 of Competitor) x 100.

The data in Table 1 illustrates a highly specific antibody. It binds strongly to the NVP-HSA adduct, but shows negligible binding to the parent drug, its metabolites, the unmodified carrier protein, or an adduct from a different drug. This level of specificity is essential for a reliable immunoassay.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible cross-reactivity assessment.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to assess the specificity of a polyclonal antibody raised against NVP-adducted Human Serum Albumin (HSA).

Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Anti-NVP-HSA polyclonal antibody

  • NVP-HSA adduct (for coating)

  • Competitors: Nevirapine, 12-hydroxy-nevirapine, unmodified HSA, etc.

  • Peroxidase-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (5% non-fat dry milk in PBST)

  • Assay Buffer (1% BSA in PBST)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (2 M H₂SO₄)

  • Microplate reader

Procedure:

Figure 2. Experimental workflow for the competitive ELISA protocol.
  • Coating: Dilute NVP-HSA adduct to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of each competitor (e.g., from 10 mM down to 1 pM) in Assay Buffer.

    • Dilute the primary anti-NVP-HSA antibody in Assay Buffer to a pre-determined optimal concentration (e.g., the concentration that gives ~80% of the maximum signal in a direct ELISA).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Use a four-parameter logistic regression to determine the IC50 for each competitor.

Conclusion and Recommendations

A rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of immunoassays for drug-protein adducts.

  • Primary Assessment: The competitive ELISA should be the primary method used to quantitatively determine the specificity and cross-reactivity profile of an antibody against the parent drug, its major metabolites, and other relevant molecules.

  • Orthogonal Confirmation: Methods like Western Blotting should be used as an orthogonal approach to confirm that the antibody specifically recognizes the adducted protein and does not bind to the unmodified version.

  • Thoroughness: The panel of potential cross-reactants should be comprehensive, including not only the parent drug but also all major stable metabolites and structurally similar compounds that may be co-administered.

By employing these methodologies, researchers can develop highly specific and reliable antibodies, paving the way for accurate quantification of nevirapine adducts and a better understanding of their role in drug-induced toxicity.

References

Correlating In Vitro and In Vivo Data on Nevirapine Quinone Methide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo data concerning the formation and activity of nevirapine's reactive metabolite, the quinone methide. The following sections detail the experimental findings, methodologies, and the correlation between laboratory and clinical observations, offering insights into the mechanisms of nevirapine-induced hepatotoxicity.

Executive Summary

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is associated with significant liver injury in some patients.[1][2][3] Evidence strongly suggests that this toxicity is mediated by a reactive quinone methide metabolite formed through the metabolic activation of nevirapine. Both in vitro and in vivo studies have demonstrated the formation of this metabolite and its propensity to covalently bind to cellular proteins, a key event in initiating cellular damage. This guide synthesizes the available data to provide a clear correlation between the in vitro bioactivation of nevirapine and its in vivo consequences.

Data Presentation: In Vitro vs. In Vivo Findings

The following tables summarize the key quantitative and qualitative findings from in vitro and in vivo studies on nevirapine quinone methide.

Table 1: In Vitro Data Summary

ParameterFindingExperimental SystemReference
Metabolite Formation Formation of a reactive quinone methide via oxidation of the methyl group.Human, rat, and mouse hepatic microsomes; expressed human CYP3A4, rat CYP3A1 and CYP2C11.[1][2][1][2]
Covalent Binding Covalent binding of nevirapine to microsomal proteins, with a major adduct at ~55 kDa.Male C57BL/6 mouse and male Brown Norway rat hepatic microsomes.[1][2][1][2]
Enzyme Involvement CYP3A4, CYP2C11, and CYP3A1 are implicated in the formation of the reactive metabolite.Expressed rat and human cytochrome P450 enzymes.[1][2][1][2]
Cytotoxicity Nevirapine induces apoptosis in HepG2 cells, suggesting direct cytotoxicity of the parent drug.HepG2 liver cell line (low cytochrome P450 expression).[4][4]
Metabolite Detoxification Formation of glutathione (GSH) conjugates, indicating a detoxification pathway.Rat and human liver microsomes.[3][5][3][5]

Table 2: In Vivo Data Summary

ParameterFindingExperimental SystemReference
Metabolite Detection Identification of isomeric nevirapine mercapturates (thioether conjugates) in urine.HIV-positive patients, rats.[3][3]
Covalent Binding Extensive covalent binding of nevirapine to a wide range of hepatic proteins.Female Brown Norway rats and C57BL/6 mice.[1][2][1][2]
Hepatotoxicity Small, transient increases in ALT levels and focal liver necrosis observed in some mice.Male C57BL/6 mice and male Cbl-b–/– mice.[1][2][1][2]
Correlation with Rash The pathway leading to skin rash (12-hydroxy-NVP) shows much less covalent binding than the pathway leading to the quinone methide.In vitro and in vivo models.[1][2][1][2]
Deuterated Analog An analog of NVP with deuterium-replaced methyl hydrogens showed less covalent binding.In vitro and in vivo.[1][2][1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic bioactivation of nevirapine and a typical experimental workflow for studying its covalent binding.

nevirapine_metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism / Detoxification NVP Nevirapine OH_NVP 12-Hydroxy-Nevirapine NVP->OH_NVP CYP3A, CYP2D6 QM Quinone Methide (Reactive) NVP->QM CYP3A4, CYP2C11, CYP3A1 Sulfoxy_NVP 12-Sulfoxy-Nevirapine (Reactive) OH_NVP->Sulfoxy_NVP SULT1A1 GSH_Adduct Glutathione Conjugate (Detoxified) QM->GSH_Adduct Protein_Adduct Protein Adducts (Hepatotoxicity) QM->Protein_Adduct Sulfoxy_NVP->Protein_Adduct

Caption: Metabolic bioactivation of Nevirapine to reactive metabolites.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation invitro_start Incubate Nevirapine with Hepatic Microsomes + NADPH protein_extraction Protein Precipitation and Washing invitro_start->protein_extraction western_blot Western Blot with Anti-Nevirapine Antiserum protein_extraction->western_blot invitro_result Detect Covalent Binding (e.g., ~55 kDa band) western_blot->invitro_result correlation_node Compare Patterns and Intensity of Covalent Binding invitro_result->correlation_node invivo_start Administer Nevirapine to Animal Model (e.g., Rat, Mouse) liver_homogenization Liver Homogenization and Microsome Isolation invivo_start->liver_homogenization protein_quantification Protein Quantification liver_homogenization->protein_quantification invivo_western Western Blot with Anti-Nevirapine Antiserum protein_quantification->invivo_western invivo_result Detect Covalent Binding (Multiple Protein Bands) invivo_western->invivo_result invivo_result->correlation_node

Caption: Workflow for correlating in vitro and in vivo covalent binding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from the referenced studies.

In Vitro Covalent Binding Assay
  • Incubation: Nevirapine is incubated with hepatic microsomes (from mice, rats, or humans) in the presence of an NADPH-generating system to initiate cytochrome P450-mediated metabolism.[1] A typical incubation might contain 0.8 mg/mL of microsomal protein and 0.5 mM of nevirapine.[1]

  • Protein Precipitation: Following incubation, the reaction is quenched, and proteins are precipitated, often using a solvent like methanol.

  • Washing: The protein pellet is washed multiple times to remove any non-covalently bound nevirapine and its metabolites.

  • Protein Quantification: The washed protein pellet is resolubilized, and the protein concentration is determined using a standard assay (e.g., BCA assay).

  • Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-nevirapine antiserum to detect proteins that have been covalently modified by the reactive metabolite.[1]

In Vivo Animal Studies
  • Animal Models: Female Brown Norway rats or C57BL/6 mice are commonly used.[1][2]

  • Drug Administration: Nevirapine is administered to the animals, for example, at a dose of 150 mg/kg/day orally in chow for rats or 950 mg/kg/day for mice.[1] Treatment duration can vary from days to weeks.[1]

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and their livers are collected.

  • Microsome Isolation: Hepatic microsomes are isolated from the liver homogenates by differential centrifugation.

  • Analysis: The isolated microsomes are then analyzed for covalent binding using the Western blot protocol described above.[1] Additionally, blood samples may be collected to measure serum alanine aminotransferase (ALT) levels as a marker of liver injury.[1][2]

Detection of Mercapturates in Human Urine
  • Sample Collection: Urine samples are collected from HIV-positive patients receiving nevirapine therapy.[3]

  • Sample Preparation: Urine samples are prepared for analysis, which may involve centrifugation and filtration.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify nevirapine mercapturates.[3]

  • NMR for Structural Confirmation: The structure of the identified mercapturates can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, often after isolation from a larger volume source like rat bile.[3]

Correlation and Conclusion

The data from in vitro and in vivo studies show a strong correlation, supporting the hypothesis that the quinone methide metabolite of nevirapine is a key player in the observed hepatotoxicity.

  • Consistent Mechanism: The formation of a reactive metabolite that covalently binds to proteins is observed in both isolated microsomal systems and in living organisms treated with nevirapine.[1][2]

  • Direct Evidence in Humans: The detection of nevirapine mercapturates in the urine of patients provides the first direct evidence of the formation of reactive intermediates, including the quinone methide, in humans.[3]

  • Predictive Value of In Vitro Models: The in vitro covalent binding assays appear to be a good predictor of the potential for bioactivation in vivo. The reduced covalent binding of a deuterated nevirapine analog both in vitro and in vivo further strengthens this correlation.[1][2]

While animal models do not perfectly replicate the pattern of liver injury seen in humans, they are invaluable for demonstrating the biochemical mechanism of toxicity.[1][2] The collective evidence strongly implicates the this compound in the pathogenesis of nevirapine-induced liver injury. These findings underscore the importance of evaluating the bioactivation potential of drug candidates early in the development process to mitigate the risk of idiosyncratic adverse drug reactions.

References

Deuterium Substitution Attenuates Nevirapine Bioactivation to a Reactive Quinone Methide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the effects of deuteration on Nevirapine metabolism and toxicity, supported by experimental data.

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1. However, its use is associated with significant risks of hepatotoxicity and skin rash.[1] These adverse reactions are linked to the bioactivation of NVP by cytochrome P450 (CYP) enzymes into reactive metabolites, particularly a quinone methide intermediate.[2][3] This electrophilic species can form covalent adducts with cellular macromolecules like proteins, leading to cellular damage and triggering immune responses.[3]

One strategy to mitigate this toxicity is to alter the metabolic profile of NVP through deuteration. By replacing hydrogen atoms with their heavier isotope, deuterium, at a primary site of metabolism, the rate of enzymatic bond cleavage can be slowed. This phenomenon, known as the kinetic isotope effect (KIE), can reduce the formation of reactive metabolites.[3][4] This guide compares the metabolic fate and resulting toxicity of standard Nevirapine with its deuterated analog, focusing on the formation of the quinone methide.

Comparative Analysis of Deuterated vs. Non-Deuterated Nevirapine

Substituting the hydrogens on the 12-methyl group of Nevirapine with deuterium (12-d3-NVP) has been shown to significantly decrease the formation of metabolites linked to toxicity.[3][5] The primary pathway leading to the formation of the reactive quinone methide is the oxidation of this 12-methyl group, which also produces 12-hydroxy-nevirapine (12-OHNVP).[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing the metabolism and effects of NVP and its deuterated analog (12-d3-NVP).

Table 1: Effect of Deuteration on 12-Hydroxy-Nevirapine (12-OHNVP) Formation

Biological SystemCompound ConcentrationTime PointFold Decrease in 12-OHNVP Formation (NVP vs. 12-d3-NVP)Citation
Primary Human Hepatocytes10 µM24 h10.6[1][4]
Primary Human Hepatocytes10 µM48 h13.2[1]
Primary Mouse Hepatocytes10 µM-4.6[4][5]
Primary Mouse Hepatocytes400 µM8 h3.5[1][5]

Table 2: Kinetic Isotope Effect and Impact on Cell Viability

ParameterValueBiological SystemCitation
Observed Kinetic Isotope Effect (DK)10.1Human Liver Microsomes[4][5]
Reduction in Cell Death (NVP vs. 12-d3-NVP)30%Mouse Hepatocytes (400 µM)[1][4]
Covalent Binding ReductionMarked DecreaseIn vitro and in vivo[1]

A notable consequence of slowing the primary metabolic pathway is the potential for "metabolic switching," where alternative pathways become more prominent.[5] In the case of 12-d3-NVP, an increase in the formation of glucuronidated and glutathione-conjugated metabolites has been observed.[1][4] While this reduces the formation of the primary toxic metabolite, the implications of this altered metabolic profile require further investigation.[4][6]

Metabolic Pathway and Experimental Workflow

Nevirapine Bioactivation Pathway

The diagram below illustrates the metabolic pathway of Nevirapine, highlighting the formation of the 12-hydroxy metabolite and the reactive quinone methide. It also shows the site of deuterium substitution and its effect on shunting metabolism towards alternative pathways.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Compounds Test Compounds: - Nevirapine (NVP) - 12-d3-Nevirapine Incubate Incubate at 37°C with NADPH Regenerating System Compounds->Incubate Matrix Biological Matrix: - Human Liver Microsomes - Cryopreserved Hepatocytes Matrix->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify Metabolites (e.g., 12-OHNVP, 2-OHNVP) LCMS->Quantify Compare Compare Metabolite Formation (NVP vs. 12-d3-NVP) Quantify->Compare

References

A Comparative Guide to Biomarkers for Nevirapine Quinone Methide Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to nevirapine quinone methide, a reactive metabolite implicated in the idiosyncratic hepatotoxicity and skin rashes associated with the antiretroviral drug nevirapine. Understanding the formation and detection of this reactive intermediate is crucial for drug safety assessment and patient monitoring.

Introduction to Nevirapine Bioactivation

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1] This process generates several hydroxylated metabolites. One key metabolite, 12-hydroxynevirapine, can undergo further bioactivation to form a highly reactive quinone methide intermediate.[2][3] This electrophilic species can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular stress, immune responses, and ultimately, tissue injury.[4][5][6] The detection of stable downstream products of this reactive metabolite serves as a biomarker for its formation and potential for toxicity.

Biomarkers of this compound Exposure

Two primary types of biomarkers have been validated to indicate the in vivo formation of this compound: urinary mercapturates and protein adducts.

Urinary Mercapturates

Urinary mercapturates are stable thioether conjugates formed from the reaction of the quinone methide intermediate with glutathione (GSH), which are then further metabolized and excreted in the urine.[7] Two isomeric nevirapine mercapturates, substituted at the C-3 and exocyclic C-12 positions, have been identified in the urine of patients receiving nevirapine.[7]

Advantages:

  • Non-invasive sample collection (urine).

  • Reflects systemic exposure and detoxification of the reactive metabolite.

Disadvantages:

  • May not directly represent tissue-specific covalent binding at the site of toxicity.

  • Requires sensitive analytical techniques for detection and quantification.

Protein Adducts

The this compound can form covalent adducts with nucleophilic amino acid residues on proteins, such as human serum albumin (HSA).[4][5][8] The detection of these adducts in blood provides direct evidence of the reactive metabolite binding to macromolecules in the body.[8]

Advantages:

  • Provides direct evidence of macromolecular damage.

  • HSA adducts are readily accessible in blood samples and have a longer half-life than the reactive metabolite itself.

Disadvantages:

  • Requires more complex analytical workflows for detection, often involving protein digestion and mass spectrometry.

  • The relationship between the level of protein adducts and the severity of clinical symptoms is still under investigation.

Quantitative Data Comparison

While direct head-to-head comparative studies quantifying the predictive value of each biomarker for nevirapine toxicity are limited, the following table summarizes key quantitative parameters and findings from validation studies.

Biomarker TypeAnalyte(s)Sample MatrixAnalytical Method(s)Key Findings & Quantitative DataReference(s)
Urinary Mercapturates Isomeric Nevirapine Mercapturates (C-3 and C-12 thioether conjugates)UrineNMR, LC-MS/MS- Identified in the urine of HIV-positive patients on nevirapine therapy.- The major mercapturate was quantified by NMR and used to calibrate a mass spectrometric assay.[7]
Protein Adducts Nevirapine-HSA AdductsHuman SerumLC-MS/MS- Nevirapine adducts were identified on specific histidine and cysteine residues of HSA in patients receiving nevirapine.- Provides direct in vivo evidence of protein haptenation by a reactive nevirapine metabolite.[8]
Parent Drug & Metabolites Nevirapine Plasma ConcentrationPlasmaHPLC, LC-MS/MS- Some studies suggest an association between higher nevirapine plasma concentrations (>5,300 ng/mL for rash, >6,000 ng/mL for hepatotoxicity) and adverse events, though findings are not always consistent.[9]

Experimental Protocols

Quantification of Urinary Mercapturates via LC-MS/MS

This protocol is based on the methodology described for the quantification of nevirapine mercapturates in human urine.[7]

  • Sample Preparation:

    • Urine samples are subjected to solid-phase extraction (SPE) for concentration and purification of the metabolites.

  • Chromatographic Separation:

    • An aliquot of the concentrated extract is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • The HPLC eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for the nevirapine mercapturate isomers.

  • Quantification:

    • A calibration curve is generated using synthesized and purified mercapturate standards of known concentrations.

    • The concentration of the mercapturates in the urine samples is determined by comparing their peak areas to the calibration curve.

Detection of Nevirapine-HSA Adducts via LC-MS/MS

The following is a generalized protocol for the detection of nevirapine adducts on human serum albumin, based on established methods.[4][8]

  • Protein Isolation:

    • Human serum albumin is isolated from patient plasma samples using affinity chromatography or other protein purification techniques.

  • Proteolytic Digestion:

    • The isolated HSA is denatured, reduced, and alkylated, followed by enzymatic digestion with a protease such as trypsin. This cleaves the protein into smaller peptides.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS) based on their intensity.

  • Data Analysis:

    • The MS/MS spectra are searched against a human protein database to identify the peptide sequences.

    • A mass shift corresponding to the addition of the nevirapine moiety is used to identify modified peptides.

    • The site of modification on the peptide can be determined by analyzing the fragmentation pattern in the MS/MS spectrum.

Visualizations

Nevirapine_Metabolism Nevirapine Nevirapine Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 12-hydroxynevirapine) Nevirapine->Hydroxylated_Metabolites CYP450 (e.g., CYP3A4) Quinone_Methide Reactive Quinone Methide Intermediate Hydroxylated_Metabolites->Quinone_Methide Detoxification Detoxification Quinone_Methide->Detoxification GSH Conjugation Covalent_Binding Covalent Binding Quinone_Methide->Covalent_Binding Reaction with macromolecules Urinary_Mercapturates Urinary Mercapturates (Biomarker) Detoxification->Urinary_Mercapturates Protein_Adducts Protein Adducts (Biomarker) Covalent_Binding->Protein_Adducts Toxicity Hepatotoxicity & Skin Rash Covalent_Binding->Toxicity

Caption: Metabolic pathway of nevirapine leading to the formation of a reactive quinone methide intermediate and subsequent detoxification or covalent binding.

Experimental_Workflow cluster_0 Urinary Mercapturate Analysis cluster_1 Protein Adduct Analysis Urine_Sample Urine Sample Collection SPE Solid-Phase Extraction Urine_Sample->SPE LCMS_Urine LC-MS/MS Analysis (MRM) SPE->LCMS_Urine Quant_Urine Quantification LCMS_Urine->Quant_Urine Plasma_Sample Plasma Sample Collection HSA_Isolation HSA Isolation Plasma_Sample->HSA_Isolation Digestion Proteolytic Digestion HSA_Isolation->Digestion LCMS_Protein LC-MS/MS Analysis (Data-Dependent) Digestion->LCMS_Protein Data_Analysis Database Searching & Adduct Identification LCMS_Protein->Data_Analysis

Caption: Experimental workflows for the analysis of urinary mercapturates and protein adducts as biomarkers of this compound exposure.

References

Unraveling the Bioactivation of Nevirapine: A Comparative Guide to Analytical Methods for Quantifying its Quinone Methide Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioactivation of drugs like Nevirapine is critical for assessing potential toxicity. A key reactive metabolite implicated in Nevirapine-induced adverse reactions is its quinone methide. However, the direct quantification of this highly reactive and transient intermediate is analytically challenging. Therefore, current methodologies focus on quantifying its stable precursors or surrogate markers, primarily the 12-hydroxynevirapine metabolite and its conjugates.

This guide provides a comprehensive comparison of two widely employed analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is paramount for obtaining accurate and reliable data in metabolic and toxicological studies. This comparison delves into the performance characteristics and experimental protocols of each method, offering valuable insights to guide your research.

Quantitative Performance at a Glance

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. The following table summarizes the key quantitative performance parameters for the analysis of Nevirapine and its metabolites using these two techniques.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.027 µg/mL (for Nevirapine in tablets)[1]2-3 pg/mg (for Nevirapine and metabolites in hair)[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL (for Nevirapine and its phase I metabolites in human plasma)[3]6-11 pg/mg (for Nevirapine and metabolites in hair)[2]
Linearity Range 10-10,000 ng/mL (for Nevirapine in human plasma)[3]0.8-10,000 ng/mL (for Nevirapine in methanol)[2]
Recovery ~94% (for Nevirapine and its phase I metabolites from human plasma)[3]85-115% (for Nevirapine and metabolites from human hair)[2][4]

Experimental Protocols: A Detailed Look

Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for both HPLC-UV and LC-MS/MS-based quantification of Nevirapine and its metabolites.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a cost-effective and robust approach for the quantification of Nevirapine and its metabolites in various matrices.

Sample Preparation (Human Plasma) [3]

  • Protein Precipitation: To 200 µL of human plasma, add 400 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Chromatographic Conditions [3]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and water (pH 3, adjusted with orthophosphoric acid) in a ratio of 68:9:23 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing low-abundance metabolites and complex biological samples.

Sample Preparation (Human Hair) [2][4]

  • Decontamination: Wash hair samples sequentially with dichloromethane and methanol to remove external contaminants.

  • Pulverization: Pulverize the dried hair samples.

  • Extraction: Extract the analytes from approximately 20 mg of pulverized hair with a suitable solvent mixture (e.g., methanol/trifluoroacetic acid).

  • Incubation: Incubate the samples at an elevated temperature (e.g., 45°C) for an extended period (e.g., overnight).

  • Centrifugation and Evaporation: Centrifuge the samples and evaporate the supernatant to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions [2][4]

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile and water, often with additives like formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Nevirapine and its metabolites.

Visualizing the Pathway and Process

To better understand the context of these analytical methods, the following diagrams illustrate the bioactivation pathway of Nevirapine and a typical experimental workflow.

Nevirapine Bioactivation Pathway Nevirapine Nevirapine Metabolite12OH 12-hydroxynevirapine Nevirapine->Metabolite12OH CYP450 QuinoneMethide Nevirapine quinone methide (Reactive Intermediate) Metabolite12OH->QuinoneMethide ProteinAdducts Protein Adducts (Toxicity) QuinoneMethide->ProteinAdducts GSH_Adduct Glutathione Conjugate (Detoxification/Biomarker) QuinoneMethide->GSH_Adduct + GSH Glutathione GSH Analytical Workflow for Nevirapine Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Hair) Extraction Extraction / Protein Precipitation BiologicalSample->Extraction Purification Purification / Concentration Extraction->Purification Chromatography HPLC Separation Purification->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

Assessing the Clinical Relevance of Nevirapine Quinone Methide Adducts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the clinical relevance of drug metabolites is paramount for assessing drug safety and efficacy. This guide provides a comparative analysis of Nevirapine and its alternatives, focusing on the formation of quinone methide adducts and their association with adverse drug reactions. Experimental data and detailed methodologies are presented to support a comprehensive evaluation.

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1. However, its use is associated with significant idiosyncratic adverse reactions, primarily hepatotoxicity and skin rash.[1][2] Evidence strongly suggests that these toxicities are linked to the metabolic activation of Nevirapine into a reactive quinone methide intermediate, which subsequently forms covalent adducts with cellular macromolecules such as proteins and DNA.[3][4]

This guide delves into the mechanisms of Nevirapine bioactivation, the clinical implications of adduct formation, and compares these aspects with alternative NNRTIs, including Efavirenz, Rilpivirine, Etravirine, and Doravirine.

Comparative Analysis of Nevirapine and Alternative NNRTIs

The following tables summarize the key characteristics of Nevirapine and its alternatives concerning their metabolism, potential for reactive metabolite formation, and associated clinical adverse reactions.

DrugPrimary Metabolic EnzymesReactive MetaboliteAdduct FormationAssociated Adverse Reactions
Nevirapine CYP3A4, CYP2B6[5][6]Quinone Methide[3]Protein and DNA adducts[7][8]Hepatotoxicity, Skin Rash (including Stevens-Johnson syndrome)[1][2]
Efavirenz CYP2B6, CYP3A4[9]Epoxide (postulated), Reactive Oxygen Species[10][11]Glutathione adducts (in rats), 8-OHdG DNA adducts (oxidative stress-related)[10][11]Neuropsychiatric effects, Rash, Hepatotoxicity[1][12]
Rilpivirine CYP3A4[13]Not well-characterizedLimited data availableRash, Depression, Insomnia, Headache[14]
Etravirine CYP2C9, CYP2C19, CYP3A4[15]Quinone-imine (postulated)Glutathione and N-acetyl-L-cysteine adducts[16]Rash (including Stevens-Johnson syndrome), Nausea, Diarrhea[16][17]
Doravirine CYP3A4, CYP3A5[18]Not well-characterizedLow potential suggested by metabolism profileNausea, Dizziness, Headache, Fatigue, Diarrhea, Abnormal dreams[19]

Quantitative Insights into Nevirapine Adduct Formation and Clinical Outcomes

While extensive quantitative data directly correlating Nevirapine quinone methide adduct levels with the severity of hepatotoxicity or skin rash in large patient cohorts remains limited in publicly available literature, several studies provide crucial insights:

ParameterObservationReference
Nevirapine Plasma Levels and Hepatotoxicity In a study of 70 HIV-infected patients, higher plasma concentrations of Nevirapine were found to be an independent predictor of liver toxicity. Patients with chronic hepatitis C and Nevirapine concentrations greater than 6 µg/mL had a 92% risk of liver toxicity.[6][20][21]
In Vitro Covalent Binding Studies have demonstrated that Nevirapine covalently binds to hepatic microsomes from mice, rats, and humans. The major protein adduct has a mass of approximately 55 kDa. Incubation with human CYP3A4 leads to covalent binding.[3]
Deuterated Nevirapine Analogue An analogue of Nevirapine with deuterium-substituted methyl hydrogens showed reduced covalent binding compared to the parent drug, providing strong evidence that the quinone methide, formed by oxidation of the methyl group, is responsible for covalent binding in the liver.[3]
12-hydroxy-Nevirapine and Skin Rash The 12-hydroxylation pathway is implicated in skin rash. While the covalent binding of 12-hydroxy-NVP in the liver is much less than that of the parent Nevirapine, its subsequent sulfation in the skin is believed to be a key step in the mechanism of Nevirapine-induced skin rash.[2][3]

Experimental Protocols

A variety of sophisticated analytical techniques are employed to investigate the formation of this compound adducts and to elucidate the metabolic pathways of NNRTIs.

Detection and Characterization of Protein Adducts
  • Objective: To identify and characterize covalent adducts formed between reactive metabolites of Nevirapine and proteins.

  • Methodology:

    • In Vitro Incubation: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4) are incubated with Nevirapine in the presence of NADPH to generate metabolites.

    • Protein Isolation: Proteins from the incubation mixture are precipitated and washed to remove unbound drug and metabolites.

    • Proteolysis: The protein pellet is resolubilized and digested into smaller peptides using a protease such as trypsin.

    • Mass Spectrometry Analysis (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The identification of peptides with a mass shift corresponding to the addition of the Nevirapine metabolite confirms the formation of a covalent adduct. Specific adducted amino acid residues can be identified through fragmentation analysis.[8]

    • Western Blotting: An anti-Nevirapine antiserum can be used to detect proteins that have been covalently modified by Nevirapine.[3]

Glutathione Trapping of Reactive Metabolites
  • Objective: To trap and identify unstable reactive metabolites.

  • Methodology:

    • In Vitro Incubation: Nevirapine is incubated with human liver microsomes and NADPH in the presence of a trapping agent, typically glutathione (GSH).

    • LC-MS/MS Analysis: The incubation mixture is analyzed by LC-MS/MS to detect the formation of Nevirapine-GSH conjugates. The structure of the conjugate can provide insights into the structure of the reactive intermediate.[16]

Quantification of Nevirapine and its Metabolites in Biological Matrices
  • Objective: To measure the concentrations of Nevirapine and its metabolites in plasma, tissues, or other biological samples.

  • Methodology:

    • Sample Preparation: Plasma or homogenized tissue samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.

    • LC-MS/MS Analysis: The extracted samples are analyzed by a validated LC-MS/MS method. A stable isotope-labeled internal standard is typically used for accurate quantification. The method is validated for linearity, accuracy, precision, and sensitivity.[22]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key pathways and workflows discussed.

Nevirapine_Metabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Adduct Formation & Toxicity cluster_2 Phase II Metabolism (Skin) Nevirapine Nevirapine CYP3A4 CYP3A4 / CYP2B6 Nevirapine->CYP3A4 Oxidation QuinoneMethide Quinone Methide (Reactive Intermediate) CYP3A4->QuinoneMethide Hydroxy_NVP 12-hydroxy-Nevirapine CYP3A4->Hydroxy_NVP ProteinAdducts Protein Adducts QuinoneMethide->ProteinAdducts Covalent Binding DNA_Adducts DNA Adducts QuinoneMethide->DNA_Adducts Covalent Binding SULT Sulfotransferase (SULT) Hydroxy_NVP->SULT Sulfation Hepatotoxicity Hepatotoxicity ProteinAdducts->Hepatotoxicity DNA_Adducts->Hepatotoxicity Sulfate_Metabolite 12-O-sulfate-Nevirapine (Reactive Metabolite) SULT->Sulfate_Metabolite SkinRash Skin Rash Sulfate_Metabolite->SkinRash Covalent Binding in Skin

Caption: Metabolic activation of Nevirapine leading to the formation of reactive metabolites and associated toxicities.

Adduct_Detection_Workflow start Start: Biological Sample (e.g., Liver Microsomes, Plasma) incubation In Vitro Incubation with Drug (and trapping agents if applicable) start->incubation extraction Protein Precipitation / Liquid-Liquid Extraction incubation->extraction digestion Proteolytic Digestion (e.g., Trypsin) extraction->digestion lc_separation Liquid Chromatography (LC) Separation digestion->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS) Analysis lc_separation->ms_analysis data_analysis Data Analysis: - Identify mass shifts - Sequence adducted peptides ms_analysis->data_analysis end End: Identification & Characterization of Adducts data_analysis->end

Caption: A generalized experimental workflow for the detection and characterization of drug-protein adducts using LC-MS/MS.

NNRTI_Risk_Comparison cluster_nevirapine Nevirapine cluster_alternatives Alternative NNRTIs cluster_outcomes Clinical Outcomes title Comparative Risk of Reactive Metabolite Formation and Associated Toxicities for NNRTIs nevirapine_node High Potential for Quinone Methide Formation nevirapine_adducts Demonstrated Protein & DNA Adducts nevirapine_node->nevirapine_adducts nevirapine_toxicity Significant Risk of Hepatotoxicity & Severe Skin Rash nevirapine_adducts->nevirapine_toxicity efavirenz_node Efavirenz: Potential for Reactive Metabolites & Oxidative Stress alternatives_toxicity Generally Improved Safety Profile (Specific toxicities still present, e.g., CNS effects for Efavirenz) efavirenz_node->alternatives_toxicity etravirine_node Etravirine: Evidence of Reactive Metabolite & GSH Adducts etravirine_node->alternatives_toxicity rilpivirine_doravirine_node Rilpivirine & Doravirine: Lower Apparent Potential for Reactive Metabolite Formation rilpivirine_doravirine_node->alternatives_toxicity

Caption: A logical comparison of the relative risks associated with Nevirapine and its alternatives regarding reactive metabolite formation and clinical toxicity.

Conclusion

The clinical relevance of this compound adducts is strongly supported by the association between its metabolic activation and the incidence of severe hepatotoxicity and skin rash. While direct quantitative correlations in patient populations are an area for further research, the available mechanistic and in vitro data provide a compelling case for the role of these adducts in Nevirapine-related toxicities.

Alternative NNRTIs generally exhibit different metabolic profiles and, in some cases, a lower propensity for forming reactive adducts, which may contribute to their improved safety profiles. However, as evidenced by etravirine and efavirenz, the potential for bioactivation and associated adverse reactions remains a critical consideration in the development and clinical use of all drugs in this class. Continued research employing advanced analytical techniques is essential for a more complete understanding of the mechanisms underlying these idiosyncratic reactions and for the development of safer antiretroviral therapies.

References

Unraveling the Double-Edged Sword: Nevirapine Quinone Methide's Role in Skin Rash vs. Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1 infection. However, its clinical utility is often hampered by idiosyncratic adverse drug reactions, most notably skin rash and severe hepatotoxicity. Emerging evidence points to a highly reactive metabolite, nevirapine quinone methide (NVP-QM), as a key culprit in mediating these toxicities. This guide provides a comprehensive comparison of the role of NVP-QM in skin rash versus liver injury, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms to aid researchers and drug development professionals in understanding and mitigating these adverse effects.

At a Glance: Comparing Nevirapine-Induced Skin Rash and Liver Injury

FeatureSkin RashLiver Injury
Incidence Approximately 20%[1]Clinically apparent injury in ~1%[1], with fatalities in ~0.1%[1]
Onset Typically within the first 6-8 weeks of therapy[1]Almost always within the first 6 to 8 weeks of therapy (average 3 weeks)[1]
Key Metabolite 12-hydroxy-nevirapine (12-OH-NVP) leading to NVP-QM formation in the skin[2][3][4]NVP-QM formed directly in the liver by Cytochrome P450 enzymes[2][4][5][6][7]
Proposed Mechanism Immune-mediated hypersensitivity reaction involving CD4+ T cells[3]Believed to be immunoallergic, but direct toxicity from NVP-QM is also implicated[1][8][9][10]
Clinical Presentation Maculopapular exanthema, can progress to Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN)[1][3]Abdominal pain, fatigue, fever, rash, jaundice; can be hepatocellular or cholestatic[1]
Risk Factors Female gender, higher CD4 counts[11]Female gender, higher CD4 counts, pre-existing liver disease (HCV/HBV)[1][11][12]

The Central Culprit: Formation of this compound

The bioactivation of nevirapine to its reactive quinone methide metabolite is a critical initiating event in both skin and liver toxicities. However, the specific metabolic pathways leading to NVP-QM formation appear to differ between the two organs.

Hepatic Bioactivation

In the liver, nevirapine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[1] This process can lead to the direct oxidation of the exocyclic methyl group of nevirapine, forming a benzylic free radical intermediate. This intermediate can then lose another hydrogen atom to form the highly reactive NVP-QM.[2][4] This reactive electrophile can covalently bind to hepatic proteins, leading to cellular stress, immune responses, and ultimately, liver damage.[5][6][7]

Cutaneous Bioactivation

The pathway to NVP-QM formation in the skin is thought to be different and involves a two-step process. First, nevirapine is metabolized in the liver to 12-hydroxy-nevirapine (12-OH-NVP).[2][3][4] This more stable metabolite is then transported to the skin, where it can be further metabolized. It is proposed that sulfation of the 12-OH-NVP metabolite in the skin, followed by the loss of the sulfate group, leads to the formation of NVP-QM locally.[2][4] This localized formation of the reactive metabolite is believed to trigger an immune-mediated skin rash.

Mechanistic Deep Dive: Signaling Pathways and Cellular Responses

The following diagrams illustrate the proposed signaling pathways for nevirapine-induced liver injury and skin rash, highlighting the central role of NVP-QM.

Liver_Injury_Pathway cluster_liver Hepatocyte Nevirapine Nevirapine CYP450 CYP3A4, CYP2B6 Nevirapine->CYP450 Metabolism NVP_QM Nevirapine Quinone Methide (NVP-QM) CYP450->NVP_QM Protein_Adducts Protein Adducts NVP_QM->Protein_Adducts Covalent Binding Cellular_Stress Cellular Stress (Oxidative Stress, ER Stress) Protein_Adducts->Cellular_Stress Immune_Response Immune Response (e.g., MHC Class I Activation) Protein_Adducts->Immune_Response Hepatotoxicity Hepatotoxicity Cellular_Stress->Hepatotoxicity Immune_Response->Hepatotoxicity

Figure 1: Proposed signaling pathway for Nevirapine-induced liver injury.

Skin_Rash_Pathway cluster_liver_to_skin Systemic Circulation cluster_skin Keratinocyte Nevirapine_liver Nevirapine (in Liver) OH_NVP 12-OH-Nevirapine Nevirapine_liver->OH_NVP CYP450 Metabolism OH_NVP_skin 12-OH-Nevirapine OH_NVP->OH_NVP_skin Transport to Skin Sulfation Sulfation (SULTs) OH_NVP_skin->Sulfation NVP_QM_skin Nevirapine Quinone Methide (NVP-QM) Sulfation->NVP_QM_skin Loss of Sulfate Protein_Adducts_skin Protein Adducts NVP_QM_skin->Protein_Adducts_skin Covalent Binding Immune_Cell_Activation Immune Cell Activation (CD4+ T cells) Protein_Adducts_skin->Immune_Cell_Activation Skin_Rash Skin Rash Immune_Cell_Activation->Skin_Rash

Figure 2: Proposed signaling pathway for Nevirapine-induced skin rash.

Experimental Evidence and Methodologies

The hypotheses surrounding the differential roles of NVP-QM in skin and liver toxicity are supported by a range of experimental studies.

Key Experimental Findings
Experimental ObservationImplication for Skin RashImplication for Liver InjuryReference
Treatment with 12-OH-NVP induces a skin rash in a rat model.Supports the role of the 12-hydroxylation pathway in skin toxicity.Suggests the parent drug or a different metabolite is responsible for liver injury.[2][3]
Deuteration of the exocyclic methyl group of nevirapine inhibits the 12-OH pathway and reduces the incidence of skin rash.Confirms the 12-hydroxylation pathway is critical for the development of skin rash.-[2][4]
Covalent binding of nevirapine metabolites is more extensive in the liver than in the skin.Suggests a lower concentration of the reactive metabolite or a different mechanism of toxicity in the skin.Consistent with direct formation of NVP-QM in the liver leading to protein adducts.[6][7][13]
An anti-NVP antiserum detected covalent binding to hepatic microsomes from mice, rats, and humans.-Provides direct evidence of NVP-QM-mediated protein binding in the liver.[5][6][7][13]
Co-treatment with the P450 inhibitor 1-aminobenzotriazole alters the pattern of covalent binding in the liver.-Confirms the involvement of CYP450 enzymes in the bioactivation of nevirapine in the liver.[5][6][13]
In vitro studies show that the sulfate of 12-OH-NVP covalently binds in the skin.Supports the hypothesis that sulfation of 12-OH-NVP is a key step in the formation of the reactive metabolite in the skin.-[14]
Experimental Protocols

Animal Models:

  • Nevirapine-Induced Skin Rash in Rats: A key model utilizes Brown Norway rats, which develop a skin rash that mimics the human reaction when treated with nevirapine.[3] This model has been instrumental in dissecting the metabolic pathway responsible for the rash.[2][4]

    • Protocol: Rats are typically administered nevirapine orally or via intraperitoneal injection. The development and severity of the rash are monitored over time. To investigate the role of specific metabolites, animals can be treated with the metabolite of interest (e.g., 12-OH-NVP) or with inhibitors of specific metabolic pathways.[2][4]

In Vitro Assays:

  • Microsomal Incubations: Liver microsomes from different species (human, rat, mouse) are incubated with nevirapine to study its metabolism and the formation of reactive metabolites.[5][6][7][13]

    • Protocol: Microsomes are incubated with nevirapine in the presence of an NADPH-generating system. The formation of metabolites can be analyzed by techniques like HPLC and mass spectrometry. Covalent binding of reactive metabolites to microsomal proteins can be detected using radiolabeled nevirapine or specific antibodies.[5][6][7][13]

Workflow for Investigating Nevirapine Bioactivation:

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) cluster_human Human Studies Microsomes Liver/Skin Microsomes + Nevirapine Metabolite_ID Metabolite Identification (LC-MS/MS) Microsomes->Metabolite_ID Covalent_Binding Covalent Binding Assay (Radiolabeling/Antibody) Microsomes->Covalent_Binding Tissue_Analysis Analyze Tissues for Metabolites & Covalent Binding Metabolite_ID->Tissue_Analysis Covalent_Binding->Tissue_Analysis Animal_Dosing Administer Nevirapine to Rats/Mice Toxicity_Assessment Assess Skin Rash & Liver Injury (Histology, ALT/AST) Animal_Dosing->Toxicity_Assessment Animal_Dosing->Tissue_Analysis Biomarker_Analysis Identify Metabolite Biomarkers (NMR, Mass Spectrometry) Tissue_Analysis->Biomarker_Analysis Patient_Samples Patient Urine/Blood Samples Patient_Samples->Biomarker_Analysis

References

Safety Operating Guide

Safeguarding Researchers: Essential Protocols for Handling Nevirapine Quinone Methide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Nevirapine quinone methide. Strict adherence to these protocols is mandatory to ensure personal safety and proper disposal of this reactive metabolite.

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is metabolized in the body to form reactive intermediates, including this compound. This metabolite is implicated in the hepatotoxicity associated with the parent drug, as it can covalently bind to cellular macromolecules.[1][2][3] Due to its reactive and electrophilic nature, stringent safety measures are imperative when handling this compound in a research setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for hazardous and cytotoxic drugs.[4][5][6]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified)Provides a robust barrier against skin contact with the hazardous compound. The outer glove should be changed immediately upon contamination or every 30-60 minutes.
Gown Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffsProtects the body from splashes and spills. The gown should be discarded as contaminated waste after each use.
Eye Protection Chemical splash goggles and a full-face shieldEnsures complete protection of the eyes and face from splashes during handling.
Respiratory Protection A NIOSH-approved N95 or higher-level respiratorRecommended when there is a potential for aerosol generation, such as when handling the compound in powdered form or during sonication.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the designated work area.

Operational Plan: Safe Handling Procedures

All work with this compound must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.

Preparation and Handling Workflow:

  • Designated Area: Cordon off a specific area for the handling of this compound. Clearly label the area with "Hazardous Chemical Handling" signage.

  • Pre-Experiment Check: Before starting any work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood or BSC is functioning correctly.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield, and respirator if needed).

  • Handling: Conduct all manipulations of the compound within the fume hood or BSC. Use disposable plastic-backed absorbent pads on the work surface to contain any potential spills.

  • Post-Handling: After completing the work, decontaminate all surfaces within the fume hood or BSC.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.

Safe Handling Workflow A Designate and Label Work Area B Pre-Experiment Check (PPE, Fume Hood) A->B C Don PPE B->C D Conduct Experiment in Fume Hood/BSC C->D E Decontaminate Work Surface D->E F Doff PPE E->F G Wash Hands F->G

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste containerIncludes contaminated gloves, gowns, shoe covers, absorbent pads, and any other disposable materials that have come into contact with the compound.
Liquid Waste Labeled, sealed, and chemically resistant hazardous waste containerIncludes all solutions containing this compound. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Sharps Waste Labeled, puncture-proof sharps containerIncludes any contaminated needles, syringes, or other sharp objects.

All waste containers must be clearly labeled with "Hazardous Chemical Waste," the name of the chemical (this compound), and the date. Waste disposal should be carried out in accordance with institutional and local regulations for hazardous chemical waste.[7][8][9]

Disposal Plan cluster_waste Waste Generation cluster_containers Segregation and Containment cluster_disposal Final Disposal Solid Solid Waste (Gloves, Gown, etc.) SolidContainer Hazardous Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Hazardous Liquid Waste Container Liquid->LiquidContainer Sharps Sharps Waste (Needles, etc.) SharpsContainer Sharps Container Sharps->SharpsContainer Disposal Dispose via Institutional Hazardous Waste Program SolidContainer->Disposal LiquidContainer->Disposal SharpsContainer->Disposal

Caption: A logical flow for the proper segregation and disposal of waste.

By implementing these comprehensive safety and disposal plans, research facilities can effectively mitigate the risks associated with handling the reactive metabolite, this compound, thereby ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.